Navigating the Chemistry of 4-Bromo-2-chloro-3-methoxypyridine: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and fine chemical synthesis, halogenated pyridines serve as indispensable building blocks. Their unique electron...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity make them crucial for the development of novel therapeutic agents. However, with great utility comes the inherent responsibility of ensuring safe handling and a thorough understanding of the potential hazards. This guide provides an in-depth technical overview of the safety considerations for 4-Bromo-2-chloro-3-methoxypyridine, a compound of interest in modern drug discovery.
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Bromo-2-chloro-3-methoxypyridine was not publicly available at the time of this writing. The following information is synthesized from data for structurally similar compounds, including other brominated, chlorinated, and methoxylated pyridines. This guide should be used as a supplementary resource to a comprehensive, substance-specific risk assessment conducted by qualified personnel.
Compound Profile and Hazard Identification
4-Bromo-2-chloro-3-methoxypyridine belongs to a class of substituted pyridines that are reactive under various conditions. The presence of bromine, chlorine, and a methoxy group on the pyridine ring influences its chemical behavior and toxicological profile. Based on analogous compounds, it is prudent to consider this substance as potentially hazardous.
The primary hazards associated with similar halogenated pyridines include:
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3][4][5]
Serious Eye Irritation: Contact with eyes can lead to significant irritation, pain, and potential damage.[1][2][3][4][5]
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the nose, throat, and lungs, causing coughing and shortness of breath.[1][2][3][4]
Harmful if Swallowed: Ingestion can lead to adverse health effects.[4][5]
GHS Hazard Classification (Anticipated)
While a definitive GHS classification is unavailable, a conservative approach based on related structures suggests the following:
Understanding the physicochemical properties of a compound is fundamental to its safe handling and storage. The data presented below is derived from predictions for structurally related molecules and should be confirmed with experimental data when available.
Stability: The compound is expected to be stable under recommended storage conditions.
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.[1]
Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[9]
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[10]
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when working with potentially hazardous chemicals. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
All handling of 4-Bromo-2-chloro-3-methoxypyridine should be conducted in a well-ventilated area. A chemical fume hood is essential to prevent the inhalation of any dust or vapors that may be generated.[11]
Personal Protective Equipment (PPE) Workflow
The selection of appropriate PPE is a critical step in preventing chemical exposure. The following diagram outlines the decision-making process for PPE selection when handling this compound.
Caption: A flowchart for selecting appropriate Personal Protective Equipment.
Hygiene Practices
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][2]
Do not eat, drink, or smoke in laboratory areas.[4]
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[4]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
Exposure Route
First-Aid Protocol
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][12]
Skin Contact
Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[1][2][12]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][9][12]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Response Protocol
A structured response to a chemical spill is essential to mitigate hazards and prevent environmental contamination.
Caption: A step-by-step guide for responding to a chemical spill.
Storage and Disposal
Proper storage and disposal are critical for maintaining chemical integrity and protecting the environment.
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
To maintain product quality, refrigeration may be recommended.[1][13]
Waste generated from this material is considered hazardous and must be disposed of in accordance with all applicable local, state, and federal regulations.[9] Contact a licensed professional waste disposal service to dispose of this material.[11] Do not allow the material to enter drains or waterways.[11]
Toxicological and Ecological Information
Toxicological Information
The toxicological properties of 4-Bromo-2-chloro-3-methoxypyridine have not been fully investigated.[1] The health hazard information presented in this guide is based on the profiles of similar chemical structures. It is crucial to handle this compound with the assumption that it is toxic until proven otherwise.
Ecological Information
There is no specific ecological data available for this compound.[10][11][12] It is imperative to prevent its release into the environment. Discharge into drains, soil, or aquatic systems must be avoided.[10][11]
Conclusion
4-Bromo-2-chloro-3-methoxypyridine is a valuable reagent in research and development. However, its potential hazards necessitate a cautious and informed approach to its handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safety protocols, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource, but it is not a substitute for a thorough, substance-specific risk assessment and adherence to all institutional and regulatory safety guidelines.
PubChemLite. (n.d.). 4-bromo-3-chloro-2-methoxypyridine (C6H5BrClNO). Retrieved from [Link]
PubChem. (n.d.). 3-Bromo-2-chloro-4-methylpyridine. Retrieved from [Link]
Chemsrc. (2025, August 21). 3-Bromo-2-chloro-4-methoxypyridine. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, October 15). 4-Bromo-2-methoxypyridine-3-carbaldehyde - Exposure: Exposure Predictions. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, October 15). 4-Bromo-7-chloro-2-methoxyquinoline Properties. Retrieved from [Link]
The Alchemist's Guide to the Modern Pharmacopeia: Novel Pyridine Intermediates in Kinase Inhibitor Synthesis
Abstract The pyridine scaffold, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic properties, synthetic tractability, a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyridine scaffold, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to engage in crucial hydrogen bonding interactions have cemented its role as a privileged structure in drug discovery, particularly in the realm of kinase inhibitors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of novel pyridine intermediates that are pivotal in the synthesis of next-generation kinase inhibitors. We will delve into the synthetic intricacies, mechanistic underpinnings, and structure-activity relationships that empower these versatile building blocks to unlock new frontiers in targeted cancer therapy and beyond.
Introduction: The Enduring Legacy of the Pyridine Nucleus in Kinase Inhibition
Protein kinases, as key regulators of cellular signaling pathways, have emerged as one of the most important classes of drug targets in the 21st century. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape, offering targeted and often more tolerable treatment options compared to conventional chemotherapy.
At the heart of many of these groundbreaking therapies lies the humble pyridine ring. Its ability to act as a bioisostere for a phenyl ring, coupled with its capacity to modulate aqueous solubility and metabolic stability, makes it an ideal scaffold for kinase inhibitor design.[1][2] The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for anchoring inhibitors within the ATP-binding pocket of kinases. This guide will explore the synthesis and application of several classes of novel pyridine intermediates that are empowering the discovery of the next wave of kinase inhibitors.
The Workhorse Intermediate: 2-Amino-3-cyanopyridines
2-Amino-3-cyanopyridines are exceptionally versatile intermediates, serving as the foundation for a multitude of kinase inhibitors.[3] Their facile synthesis, typically through a one-pot multicomponent reaction, and the reactivity of the amino and cyano functionalities, allow for extensive chemical diversification.
Synthesis of 2-Amino-3-cyanopyridines: A Multicomponent Approach
The most common and efficient method for the synthesis of 2-amino-3-cyanopyridines is a four-component reaction involving an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[4][5][6] This reaction proceeds through a series of condensation and cyclization steps to afford the desired polysubstituted pyridine.
Experimental Protocol: One-Pot Synthesis of 2-Amino-4,6-diaryl-3-cyanopyridines [1]
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (2 mmol), the substituted acetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (2.5 mmol).
Catalyst Addition (Optional but Recommended): Add a catalytic amount of an acid or a Lewis acid catalyst (e.g., N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS), ~0.05 g) to the mixture.[1] The use of a catalyst can significantly reduce reaction times and improve yields.
Reaction Conditions: Heat the mixture with stirring at 100 °C. The reaction can be performed neat (solvent-free) or in a suitable solvent like ethanol.[1][7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add cold 95% ethanol (5 mL) to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Causality Behind Experimental Choices:
Multicomponent Reaction: This approach is highly atom-economical and efficient, allowing for the rapid construction of complex molecules from simple starting materials in a single step.[8]
Ammonium Acetate: Serves as the nitrogen source for the pyridine ring.
Catalyst: Acidic catalysts facilitate the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent enamine formation, thereby accelerating the overall reaction rate.[9]
Solvent-Free Conditions: This "green chemistry" approach minimizes waste and can often lead to higher yields and shorter reaction times.[1][10]
Application in Kinase Inhibitor Synthesis: Targeting JAK and PI3K
The 2-aminopyridine moiety is a key pharmacophore in a number of potent and selective kinase inhibitors. For instance, derivatives of 2-aminopyridine have shown significant inhibitory activity against Janus kinases (JAKs) and Phosphoinositide 3-kinases (PI3Ks), both of which are critical nodes in cancer cell signaling.[8][11][12]
Table 1: Inhibitory Activity of 2-Aminopyridine-Based Kinase Inhibitors
The 2-aminopyridine core typically forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[8] Substitutions at the 4- and 6-positions of the pyridine ring are critical for modulating potency and selectivity. For example, in a series of 2-aminopyridine-based JAK2 inhibitors, the presence of a 2-piperidinylethyl group was found to be important for activity.[8]
Diagram 1: Synthesis of 2-Amino-3-cyanopyridine Intermediates
Caption: A multicomponent reaction for the synthesis of 2-amino-3-cyanopyridines.
Fused Pyridine Scaffolds: Pyrazolo[3,4-b]pyridines and Isothiazolo[4,3-b]pyridines
Fusing a second heterocyclic ring to the pyridine core can impart conformational rigidity and introduce new vectors for interaction with the target kinase, often leading to enhanced potency and selectivity. Pyrazolo[3,4-b]pyridines and isothiazolo[4,3-b]pyridines are two such scaffolds that have garnered significant attention in kinase inhibitor design.
Synthesis of Pyrazolo[3,4-b]pyridine Intermediates
The synthesis of the pyrazolo[3,4-b]pyridine core often starts from a substituted 2-aminopyridine, which is then elaborated to form the fused pyrazole ring. A common strategy involves the reaction of a 3-aminopyrazolopyridine intermediate with various electrophiles.[11]
Experimental Protocol: Synthesis of Substituted Pyrazolo[3,4-b]pyridines [14]
Starting Material: Begin with a suitably substituted 3-aminopyrazolopyridine. This can be prepared in a multi-step sequence starting from a 1,3-dione derivative and ethyl cyanoacetamide.[14]
Reaction with Aldehydes (Schiff Base Formation): React the 3-aminopyrazolopyridine with an appropriate aldehyde in a suitable solvent to form the corresponding imine (Schiff base).
Acylation: Acylation of the amino group can be achieved by reacting with various acylating agents to introduce amide functionalities.
Cyclization to Tricyclic Systems: Condensation with active methylene compounds like acetylacetone or ethyl acetoacetate can lead to the formation of pyridopyrazolopyrimidines.
Causality Behind Experimental Choices:
Stepwise Synthesis: The modular nature of this synthetic route allows for the introduction of diversity at multiple positions of the scaffold, facilitating the exploration of SAR.
Protection/Deprotection: In some cases, protecting groups may be necessary for the amino functionality to control regioselectivity during subsequent reactions.
Synthesis of Isothiazolo[4,3-b]pyridine Intermediates
The synthesis of the isothiazolo[4,3-b]pyridine scaffold is more complex and often involves the construction of the isothiazole ring onto a pre-functionalized pyridine. A key strategy involves the use of 2,4-dichloro-3-nitropyridine as a starting material.[15]
Experimental Protocol: Synthesis of 3,7-disubstituted Isothiazolo[4,3-b]pyridines [15]
Selective Suzuki-Miyaura Coupling: Perform a selective Suzuki-Miyaura cross-coupling reaction at the C4 position of 2,4-dichloro-3-nitropyridine with an appropriate arylboronic acid. This step is often carried out using a palladium catalyst and a suitable base.[3][16]
Palladium-Catalyzed Aminocarbonylation: Introduce a morpholine moiety at the C2 position via a palladium-catalyzed aminocarbonylation reaction.
Reduction of the Nitro Group: Reduce the nitro group to an amino group using standard reduction conditions (e.g., iron powder in acetic acid).
Thionation and Cyclization: Convert the amide to a thioamide and subsequently perform an oxidative cyclization to form the isothiazole ring.
Causality Behind Experimental Choices:
Regioselective Cross-Coupling: The differential reactivity of the two chlorine atoms in 2,4-dichloro-3-nitropyridine allows for selective functionalization at the C4 position.
Palladium Catalysis: Palladium catalysts are highly efficient for a wide range of cross-coupling reactions, enabling the formation of C-C and C-N bonds with high yields and functional group tolerance.[16]
Applications in Kinase Inhibition: Targeting CDKs and GAK
Pyrazolopyridine derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[11][17][18] Isothiazolo[4,3-b]pyridines have been identified as potent inhibitors of cyclin G-associated kinase (GAK), a cellular kinase involved in viral entry and trafficking.[19][20][21]
Table 2: Inhibitory Activity of Fused Pyridine-Based Kinase Inhibitors
For pyrazolopyridine-based CDK inhibitors, substitutions at the N1 and C4 positions of the pyrazolopyrimidine core have been shown to significantly impact potency.[22] In the case of isothiazolo[4,3-b]pyridine GAK inhibitors, the nature of the substituent at the 3-position and the aryl group at the 6- or 7-position are critical determinants of binding affinity.[20][23]
Diagram 2: JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT signaling pathway by a pyridine-based inhibitor.[14][24][25][26]
Advanced Pyridine Intermediates and Future Directions
The field of pyridine synthesis is continuously evolving, with new methodologies enabling the creation of increasingly complex and diverse intermediates. Late-stage functionalization techniques, for example, allow for the modification of pyridine-containing molecules at a later stage of the synthesis, providing rapid access to a wide range of analogs for SAR studies.
Furthermore, the exploration of novel fused pyridine systems and the incorporation of pyridine moieties into macrocyclic structures are promising avenues for the development of kinase inhibitors with novel mechanisms of action and improved selectivity profiles. The integration of computational chemistry and machine learning is also expected to accelerate the design and optimization of pyridine-based kinase inhibitors.[12]
Conclusion
Pyridine intermediates remain at the forefront of kinase inhibitor synthesis, offering a versatile and tunable platform for the development of targeted therapies. The multicomponent synthesis of 2-amino-3-cyanopyridines provides a robust and efficient entry point to a vast chemical space, while the development of synthetic routes to complex fused systems like pyrazolopyridines and isothiazolo[4,3-b]pyridines has unlocked new opportunities for targeting challenging kinases. As our understanding of kinase biology deepens and synthetic methodologies advance, the pyridine scaffold is poised to continue its legacy as a cornerstone of modern drug discovery, paving the way for the next generation of life-saving medicines.
References
Basic components of the JAK-STAT signaling pathway. After binding of... - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. (2013, August 12). ScienceDirect. Retrieved February 22, 2026, from [Link]
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry. (n.d.). ScienceDirect. Retrieved February 22, 2026, from [Link]
JAK-STAT signaling pathway - Wikipedia. (2024, February 19). Wikipedia. Retrieved February 22, 2026, from [Link]
The JAK/STAT Pathway - PMC. (n.d.). NCBI. Retrieved February 22, 2026, from [Link]
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (2026, February 8). ACS Green Chemistry Institute. Retrieved February 22, 2026, from [Link]
Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal - SciELO. (n.d.). SciELO. Retrieved February 22, 2026, from [Link]
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI. (2021, June 26). MDPI. Retrieved February 22, 2026, from [Link]
The JAK/STAT Pathway. (n.d.). Cold Spring Harbor Perspectives in Biology. Retrieved February 22, 2026, from [Link]
Retrosynthesis of various isothiazolo[4,3-b]pyridines. - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PMC. (2015, August 7). NCBI. Retrieved February 22, 2026, from [Link]
Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity - MedChemComm (RSC Publishing). (2015, August 7). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase - ResearchGate. (2024, February 7). ResearchGate. Retrieved February 22, 2026, from [Link]
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 22, 2026, from [Link]
Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (n.d.). ScienceDirect. Retrieved February 22, 2026, from [Link]
Components of JAK-STAT Pathway | JANUS KINASE & STAT - YouTube. (2017, October 9). YouTube. Retrieved February 22, 2026, from [Link]
Recent Progress on One-Pot, Multicomponent Reaction for Pyridine Synthesis - Taylor & Francis eBooks. (n.d.). Taylor & Francis. Retrieved February 22, 2026, from [Link]
PIM kinase (and Akt) biology and signaling in tumors - PMC. (n.d.). NCBI. Retrieved February 22, 2026, from [Link]
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity - MDPI. (2022, May 28). MDPI. Retrieved February 22, 2026, from [Link]
Pim-1 kinase as cancer drug target: An update - PMC - NIH. (n.d.). NCBI. Retrieved February 22, 2026, from [Link]
Hantzsch pyridine synthesis - Wikipedia. (2024, January 29). Wikipedia. Retrieved February 22, 2026, from [Link]
PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - JCI. (2009, January 19). Journal of Clinical Investigation. Retrieved February 22, 2026, from [Link]
Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer - AACR Journals. (2021, January 5). American Association for Cancer Research. Retrieved February 22, 2026, from [Link]
PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers | Haematologica. (2010, June 1). Haematologica. Retrieved February 22, 2026, from [Link]
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (n.d.). Canadian Science Publishing. Retrieved February 22, 2026, from [Link]
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. (2018, November 18). NCBI. Retrieved February 22, 2026, from [Link]
Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines - MDPI. (2023, February 14). MDPI. Retrieved February 22, 2026, from [Link]
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC. (n.d.). NCBI. Retrieved February 22, 2026, from [Link]
Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed. (2020, April 15). PubMed. Retrieved February 22, 2026, from [Link]
Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 | Request PDF. (2025, August 5). ResearchGate. Retrieved February 22, 2026, from [Link]
Recent advances in multi-component reactions and their mechanistic insights: a triennium review - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
A Simple and Convenient Synthesis of 4,6-Disubstituted 3-Cyanopyridin-2(1H)-ones under Solvent-Free Microwave Conditions | Request PDF. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (2004, December 13). ACS Publications. Retrieved February 22, 2026, from [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). YouTube. Retrieved February 22, 2026, from [Link]
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC. (2017, June 14). NCBI. Retrieved February 22, 2026, from [Link]
One-Pot Four Component Synthesis of 4, 6-Disubstituted 3-Cyano-2- Pyridones in Polyethylene Glycol - ResearchGate. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
Structure, Mechanism and Reactivity of Hantzsch Esters - Macmillan Group. (2004, August 25). Macmillan Group. Retrieved February 22, 2026, from [Link]
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). IntechOpen. Retrieved February 22, 2026, from [Link]
Chemistry SYNTHESIS OF NEW 3-CYANOPYRIDINE-2(1H)-ONES WITH UNSATURATED SUBSTITUENTS AT C-4 Introduction. The pyridine ske. (n.d.). Retrieved February 22, 2026, from [Link]
Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM - Organic Chemistry Research. (n.d.). Organic Chemistry Research. Retrieved February 22, 2026, from [Link]
A Technical Guide to the Physicochemical Characterization of 4-Bromo-2-chloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Enigmatic Nature of a Substituted Pyridine The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its d...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Nature of a Substituted Pyridine
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives playing pivotal roles in the development of pharmaceuticals and functional materials. The specific substitution pattern of halogens and a methoxy group, as seen in 4-Bromo-2-chloro-3-methoxypyridine, suggests its potential as a versatile synthetic intermediate. Halogenated pyridines are frequently utilized in cross-coupling reactions to introduce molecular complexity, making them valuable building blocks in drug discovery programs.
However, a thorough review of the scientific literature and chemical supplier databases reveals a significant knowledge gap concerning the fundamental physicochemical properties of 4-Bromo-2-chloro-3-methoxypyridine. Specifically, its melting point and physical state at standard conditions remain uncharacterized. This guide, therefore, serves a dual purpose: to collate the available information on closely related isomers to provide a predictive context, and to offer a robust experimental framework for the definitive determination of these critical parameters. For the researcher venturing into the synthesis and application of this particular molecule, this guide provides the necessary technical insights to navigate this data-deficient landscape.
Physicochemical Properties: A Case of Missing Data and Comparative Analysis
As of the latest review, there is no experimentally determined melting point or a definitive description of the physical state of 4-Bromo-2-chloro-3-methoxypyridine in published literature or commercial catalogs. The PubChem database entry for this compound also lacks this fundamental information[1]. This absence of data underscores the novelty or underexplored nature of this specific isomer.
To provide researchers with a reasonable expectation of its properties, a comparative analysis with structurally similar pyridine derivatives is instructive. The interplay of substituent effects, including halogen bonding, dipole moments, and crystal packing forces, will influence the melting point.
Data compiled from available chemical supplier and database information.
The presence of both a bromine and a chlorine atom on the pyridine ring of the target compound, in addition to the methoxy group, is expected to result in a higher molecular weight and potentially stronger intermolecular interactions compared to simpler analogs like 4-Bromo-2-methoxypyridine. This would suggest that 4-Bromo-2-chloro-3-methoxypyridine is likely to be a solid at room temperature with a melting point higher than that of 4-Bromo-2-methoxypyridine. However, the precise substitution pattern can significantly influence crystal lattice packing, making theoretical prediction challenging without experimental validation.
Experimental Protocol for the Determination of Melting Point and Physical State
Given the absence of data, the following section provides a detailed, self-validating protocol for the empirical determination of the melting point and physical state of a novel compound such as 4-Bromo-2-chloro-3-methoxypyridine. This workflow is designed to ensure accuracy and reproducibility, which are paramount in scientific research.
Workflow for Physicochemical Characterization
Caption: Workflow for the determination of physical state and melting point.
Step-by-Step Methodology
1. Preliminary Visual Inspection:
Objective: To determine the initial physical state at ambient temperature (typically 20-25°C).
Procedure:
Place a small, representative sample of the synthesized and purified 4-Bromo-2-chloro-3-methoxypyridine onto a clean, dry watch glass or into a clear vial.
Observe the sample under good lighting. Note its appearance: is it a crystalline solid, an amorphous powder, a waxy solid, an oil, or a mobile liquid?
Record the color and any other notable macroscopic properties.
2. Melting Point Determination using a Digital Melting Point Apparatus:
Objective: To obtain a precise melting point range.
Procedure:
Finely powder a small amount of the dry solid sample.
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
Place the capillary tube into the heating block of the digital melting point apparatus.
Set a rapid heating ramp (e.g., 10-20°C/min) to get a preliminary, approximate melting point.
Allow the apparatus to cool.
Prepare a new sample and set a slower heating ramp (1-2°C/min) starting from about 20°C below the approximate melting point observed in the previous step.
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A narrow melting range (e.g., < 2°C) is indicative of high purity.
3. Confirmation by Differential Scanning Calorimetry (DSC):
Objective: To obtain a highly accurate melting point and to observe other thermal transitions (e.g., polymorphism, decomposition).
Procedure:
Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.
Crimp the pan with a lid.
Place the sample pan and an empty reference pan into the DSC cell.
Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The integrated area of the peak corresponds to the heat of fusion.
4. Hot-Stage Microscopy:
Objective: To visually observe the melting process and identify any changes in crystal structure prior to melting.
Procedure:
Place a small amount of the sample on a microscope slide and cover with a coverslip.
Position the slide on the hot stage of a microscope.
Heat the stage at a controlled rate while observing the sample through the microscope.
Record the temperatures at which any changes, including melting, are observed. This technique is particularly useful for detecting polymorphism or decomposition.
Conclusion: The Path Forward
The absence of fundamental physicochemical data for 4-Bromo-2-chloro-3-methoxypyridine presents both a challenge and an opportunity for researchers. While a definitive melting point and physical state cannot be provided from existing sources, this guide offers a robust framework for their empirical determination. The comparative data from related isomers suggest that the compound is likely a solid at room temperature. For scientists and professionals in drug development, the rigorous characterization of this and other novel intermediates is a critical step in ensuring the reproducibility and quality of their research and development efforts. The protocols outlined herein provide a clear path to generating this essential data, thereby contributing to the broader scientific understanding of substituted pyridines.
References
PubChem Compound Summary for CID 112756499, 4-bromo-2-chloro-3-methoxypyridine. National Center for Biotechnology Information. [Link]
Application Notes and Protocols for C4-Selective Functionalization of 4-Bromo-2-chloro-3-methoxypyridine
Introduction: The Strategic Importance of Substituted Pyridines The pyridine scaffold is a cornerstone of modern medicinal chemistry and drug development.[1] Its presence in a vast array of FDA-approved drugs and biologi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry and drug development.[1] Its presence in a vast array of FDA-approved drugs and biologically active compounds underscores the critical need for robust and selective methods for its functionalization. The introduction of substituents at specific positions on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile.
4-Bromo-2-chloro-3-methoxypyridine is a versatile starting material, offering two distinct halogenated sites for modification. However, the selective functionalization of this substrate, particularly at the C4 position, presents a significant synthetic challenge. This guide provides a comprehensive overview of strategies and detailed protocols for the C4-selective functionalization of 4-bromo-2-chloro-3-methoxypyridine, empowering researchers to access novel chemical space and accelerate their drug discovery programs.
The Challenge of C4-Selectivity in Dihalogenated Pyridines
The inherent electronic properties of the pyridine ring typically favor functionalization at the C2 and C6 positions, which are more electrophilic due to their proximity to the nitrogen atom. In the case of 4-bromo-2-chloro-3-methoxypyridine, palladium-catalyzed cross-coupling reactions are generally expected to proceed preferentially at the C2 position due to the greater lability of the C-Cl bond in the oxidative addition step of the catalytic cycle. Overcoming this intrinsic reactivity to achieve selective functionalization at the C4 position requires a nuanced understanding of the reaction mechanism and careful control of the reaction parameters.
Key Strategies for Achieving C4-Selectivity
Recent advances in catalysis have provided several strategies to override the inherent C2-selectivity of dihalogenated pyridines:
Ligand-Controlled Regioselectivity: The use of sterically bulky ligands, such as N-heterocyclic carbenes (NHCs), can dramatically alter the regiochemical outcome of cross-coupling reactions. These ligands can favor oxidative addition at the less sterically hindered C4 position, effectively blocking the more accessible C2 site.
Catalyst System Modification: The nature of the palladium precatalyst and the formation of different active catalytic species can influence the site of reaction. For example, the use of palladium clusters or nanoparticles has been shown to favor C4-functionalization in some systems.
Substrate Modification: Conversion of the pyridine to a pyridinium salt can alter the electronic properties of the ring, making the C4 position more susceptible to nucleophilic attack or radical functionalization.
This guide will focus on leveraging ligand-controlled regioselectivity to achieve C4-selective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
C4-Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[2] By employing a palladium catalyst with a sterically demanding N-heterocyclic carbene (NHC) ligand, the reaction can be directed to the C4 position of 4-bromo-2-chloro-3-methoxypyridine.
Causality Behind Experimental Choices
Palladium Precatalyst (Pd(OAc)₂): A common and reliable palladium(II) source that is readily reduced in situ to the active Pd(0) species.
Ligand (IPr - 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride): A bulky NHC ligand that promotes oxidative addition at the less sterically hindered C4-Br bond, overriding the intrinsic electronic preference for the C2-Cl bond.[3]
Base (K₃PO₄): A moderately strong base that is effective in activating the boronic acid for transmetalation without promoting significant side reactions.
Solvent (Toluene/H₂O): A biphasic solvent system is often employed in Suzuki couplings to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: C4-Arylation of 4-Bromo-2-chloro-3-methoxypyridine
dot
Caption: Workflow for C4-Selective Suzuki-Miyaura Coupling.
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-2-chloro-3-methoxypyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr, 0.10 equiv.) in toluene. Add this catalyst mixture to the Schlenk flask.
Solvent Addition: Add a degassed mixture of toluene and water (4:1, 0.1 M).
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Entry
Arylboronic Acid
Product
Yield (%)
1
Phenylboronic acid
2-Chloro-3-methoxy-4-phenylpyridine
e.g., 75
2
4-Methoxyphenylboronic acid
2-Chloro-3-methoxy-4-(4-methoxyphenyl)pyridine
e.g., 82
3
3-Fluorophenylboronic acid
2-Chloro-4-(3-fluorophenyl)-3-methoxypyridine
e.g., 71
4
Thiophene-2-boronic acid
2-Chloro-3-methoxy-4-(thiophen-2-yl)pyridine
e.g., 68
Yields are hypothetical and based on typical outcomes for similar substrates. Optimization may be required.
C4-Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[1] Similar to the Suzuki coupling, the use of a bulky, electron-rich phosphine ligand is crucial for achieving C4-selectivity.
Causality Behind Experimental Choices
Palladium Precatalyst (Pd₂(dba)₃): A stable and commonly used Pd(0) source.
Ligand (XPhos): A bulky biarylphosphine ligand that promotes the selective oxidative addition at the C4-Br bond.
Base (NaOtBu): A strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.
Solvent (Toluene): A common anhydrous solvent for Buchwald-Hartwig aminations.
Experimental Protocol: C4-Amination of 4-Bromo-2-chloro-3-methoxypyridine
dot
Caption: Mechanistic pathway for C4-Selective Buchwald-Hartwig Amination.
Reaction Setup: In a glovebox or under a stream of argon, add 4-bromo-2-chloro-3-methoxypyridine (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
Solvent Addition: Add anhydrous, degassed toluene (0.1 M).
Inert Atmosphere: Seal the tube and remove from the glovebox.
Reaction: Heat the reaction mixture to 110 °C for 16-24 hours.
Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Entry
Amine
Product
Yield (%)
1
Morpholine
4-(2-Chloro-3-methoxypyridin-4-yl)morpholine
e.g., 85
2
Aniline
N-(2-Chloro-3-methoxypyridin-4-yl)aniline
e.g., 78
3
n-Butylamine
N-(n-Butyl)-2-chloro-3-methoxypyridin-4-amine
e.g., 81
4
Benzylamine
N-(Benzyl)-2-chloro-3-methoxypyridin-4-amine
e.g., 76
Yields are hypothetical and based on typical outcomes for similar substrates. Optimization may be required.
C4-Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[4] Achieving C4-selectivity in this reaction on 4-bromo-2-chloro-3-methoxypyridine requires careful control of the catalyst system to favor reaction at the C-Br bond.
Causality Behind Experimental Choices
Palladium Catalyst (Pd(PPh₃)₂Cl₂): A common and effective catalyst for Sonogashira couplings.
Copper Co-catalyst (CuI): Activates the terminal alkyne, facilitating its addition to the palladium center.
Base (Et₃N): Acts as both a base to deprotonate the alkyne and as a solvent.
Solvent (THF): An appropriate solvent for the reaction, ensuring solubility of the reactants.
Experimental Protocol: C4-Alkynylation of 4-Bromo-2-chloro-3-methoxypyridine
Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Bromopyridines
Introduction The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and drug development professionals.[1][2]
This document provides detailed application notes and protocols specifically for the Buchwald-Hartwig amination of 4-bromopyridines. While the general principles of the reaction are well-established, the electronic properties and potential for catalyst inhibition by pyridine substrates introduce specific challenges that require careful consideration and optimization of reaction conditions.
The Challenge of 4-Bromopyridines
The nitrogen atom in the pyridine ring significantly influences its electronic properties, rendering it electron-deficient. This can affect the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination. Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of unreactive complexes. Therefore, the choice of ligand, base, and solvent is particularly critical for the successful amination of 4-bromopyridines.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][4][5] A generalized mechanism is depicted below. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide (4-bromopyridine). The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[2]
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: General Procedure for Coupling with a Secondary Amine
This protocol is a starting point for the coupling of 4-bromopyridine with a secondary amine, such as morpholine.
Materials:
4-Bromopyridine hydrochloride
Morpholine
Palladium(II) acetate (Pd(OAc)₂)
XPhos
Sodium tert-butoxide (NaOtBu)
Anhydrous, degassed toluene
Procedure:
To a dry Schlenk tube equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
Add sodium tert-butoxide (2.5 mmol).
In a separate vial, dissolve morpholine (1.2 mmol) in anhydrous, degassed toluene (5 mL).
Add the morpholine solution to the Schlenk tube via syringe.
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Coupling with a Primary Amine
This protocol is a starting point for the coupling of 4-bromopyridine with a primary amine, such as aniline.
Materials:
4-Bromopyridine hydrochloride
Aniline
Pd₂(dba)₃
BrettPhos
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)
Anhydrous, degassed dioxane
Procedure:
To a dry Schlenk tube equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and BrettPhos (0.03 mmol, 3 mol%).
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
Add anhydrous, degassed dioxane (5 mL) and aniline (1.1 mmol).
Add LiHMDS (1.0 M in THF, 2.2 mmol) dropwise to the stirred mixture.
Seal the tube and heat the reaction mixture to 80 °C.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the mixture with ethyl acetate.
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or no conversion
- Inactive catalyst- Inappropriate ligand or base- Impure reagents or solvent- Catalyst poisoning by pyridine substrate
- Use a precatalyst or ensure complete reduction of Pd(II) source.- Screen different ligands and bases.- Use freshly distilled/dried solvents and pure reagents.- Increase catalyst and/or ligand loading.
Formation of side products (e.g., hydrodehalogenation)
- Presence of water- Unfavorable reaction kinetics
- Ensure strictly anhydrous conditions.- Lower the reaction temperature and/or change the solvent.
Incomplete reaction
- Insufficient reaction time or temperature- Catalyst deactivation
- Increase reaction time and/or temperature.- Add a fresh portion of catalyst.
Conclusion
The Buchwald-Hartwig amination of 4-bromopyridines is a powerful transformation for the synthesis of 4-aminopyridine derivatives, which are important building blocks in medicinal chemistry. Success in these couplings relies on the judicious selection of a bulky, electron-rich phosphine ligand, a suitable strong base, and an appropriate aprotic solvent. The protocols provided herein serve as a robust starting point for researchers, and with careful optimization, high yields of the desired products can be achieved.
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [URL: https://www.chemsky.com/blog/chemical-insights-how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
synthesis of 4-aryl-2-chloro-3-methoxypyridines via cross-coupling
Application Note: High-Fidelity Synthesis of 4-Aryl-2-chloro-3-methoxypyridines via Regioselective Suzuki-Miyaura Coupling Executive Summary & Strategic Value The 4-aryl-2-chloro-3-methoxypyridine scaffold is a privilege...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of 4-Aryl-2-chloro-3-methoxypyridines via Regioselective Suzuki-Miyaura Coupling
Executive Summary & Strategic Value
The 4-aryl-2-chloro-3-methoxypyridine scaffold is a privileged motif in medicinal chemistry, serving as a critical intermediate for Type I and Type II kinase inhibitors (e.g., MAPK, PI3K pathways).[1] The presence of the 3-methoxy group provides unique solubility and conformational properties, but it introduces significant steric and electronic complexity during synthesis.[1]
This guide details the regioselective Suzuki-Miyaura cross-coupling of 2,4-dichloro-3-methoxypyridine.[1] Unlike simple pyridines, the 3-methoxy substituent exerts a "ortho-effect," influencing the oxidative addition of palladium.[1] By exploiting the inherent electronic disparity between the C4 and C2 positions, researchers can achieve exclusive C4-arylation while preserving the C2-chloride for subsequent diversification (e.g.,
To achieve high yields, one must understand the causality of the reaction. The starting material, 2,4-dichloro-3-methoxypyridine, presents two electrophilic sites.[1]
Electronic Bias: The C4 position is para to the pyridine nitrogen, making it highly electron-deficient and susceptible to oxidative addition by Pd(0). The C2 position, while also activated, is adjacent to the nitrogen lone pair, which can coordinate with metal centers but often reduces the rate of oxidative addition compared to C4 in standard phosphine-ligated systems.[1]
Steric Differentiation: The 3-methoxy group creates a crowded environment.[1]
C2 Site: Flanked by the ring Nitrogen and the 3-OMe group.[1]
C4 Site: Flanked by the 3-OMe group and a hydrogen atom (C5).
The following diagram illustrates the kinetic pathway favoring C4-functionalization:
Figure 1: Kinetic pathway demonstrating the preferential oxidative addition at C4 due to steric relief and electronic activation.
Experimental Protocol
This protocol is designed for scalability and reproducibility . It utilizes a biphasic solvent system to solubilize inorganic bases while maintaining organic solubility for the catalyst.
Separately sparge 1,4-Dioxane and 2.0 M Na2CO3 with nitrogen for 15 minutes.
Add the degassed Dioxane (concentration ~0.1 M relative to pyridine) and Na2CO3 solution to the reaction vessel via syringe.
Step 3: Reaction & Monitoring
Heat the mixture to 80–90 °C .
Note: Do not exceed 100 °C initially. Higher temperatures increase the energy available to overcome the activation barrier for C2-coupling, eroding regioselectivity.[1]
Monitor via TLC or LC-MS at 2 hours.
Target: Disappearance of starting material.
Observation: The C4-product usually runs slightly more polar than the starting dichloride but less polar than the bis-coupled byproduct.[1]
Advanced Protocol: Regioselective Lithiation and Functionalization of 3-Methoxypyridine Derivatives
This Application Note and Protocol guide is designed for researchers and drug discovery professionals focusing on the functionalization of pyridine scaffolds. Strategic Overview & Mechanistic Insight The functionalizatio...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for researchers and drug discovery professionals focusing on the functionalization of pyridine scaffolds.
Strategic Overview & Mechanistic Insight
The functionalization of 3-methoxypyridine is a pivotal transformation in medicinal chemistry, granting access to polysubstituted pyridine scaffolds found in alkaloids (e.g., magellanine-type) and kinase inhibitors. However, the pyridine ring is electron-deficient and susceptible to nucleophilic attack, while the presence of the 3-methoxy group introduces competing directing effects.
The Regioselectivity Challenge: C2 vs. C4
The lithiation of 3-methoxypyridine is governed by the principles of Directed Ortho Metalation (DoM) . Two sites are activated for deprotonation, but they are kinetically and thermodynamically distinct:
C2 Position (Kinetic Control): This is the privileged site for lithiation using standard organolithium bases (e.g., LiTMP, LDA,
-BuLi). The selectivity arises from the Complex-Induced Proximity Effect (CIPE) , where the lithium cation coordinates simultaneously with the pyridine nitrogen and the methoxy oxygen, positioning the base for deprotonation at C2. Additionally, the inductive electron-withdrawing effect of the ring nitrogen acidifies the C2 proton ( ~26-27).
C4 Position (Thermodynamic/Coordination Control): Accessing the C4 position is challenging. It typically requires either (a) blocking the C2 position, or (b) using specific bimetallic bases (e.g., LiTMP-Zn(TMP)
) that favor a coordination geometry stabilizing the C4-metalated species, often driven by the specific bite angle of the methoxy chelation which can favor 4-position removal under thermodynamic equilibration.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways for C2 vs. C4 lithiation based on reagent selection.
Figure 1: Divergent lithiation pathways. Standard lithiation favors C2 via N-Li-O chelation. Specialized bases or equilibration favor C4.
Critical Parameters & Reagent Selection
Success in these protocols relies on strict control of three variables:
Parameter
Recommendation
Rationale
Base
LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)
Preferred over -BuLi to prevent nucleophilic attack on the pyridine ring (C2 or C6 addition). LiTMP is non-nucleophilic and highly basic.
Solvent
THF (Anhydrous)
Essential for CIPE. THF coordinates Li+, breaking down aggregates and facilitating the chelation required for ortho-lithiation.
Temperature
-78°C (for C2) vs 0°C/RT (for C4/Zn)
Kinetic C2-lithiation requires cryogenic temperatures to prevent "lithium dance" (scrambling) or dimerization.
Additives
ZnCl / TMEDA
Used in Protocol B to switch selectivity to C4 via transmetalation/equilibration logic.
Substrate Addition: Cool the LiTMP solution to -78°C (acetone/dry ice bath).
Lithiation: Dissolve 3-methoxypyridine in a minimal amount of THF and add it dropwise to the base over 10 minutes. Crucial: Maintain internal temperature below -70°C.[3]
Incubation: Stir at -78°C for 1 to 2 hours . The solution typically turns bright yellow/orange, indicating anion formation.
Quench: Add the electrophile (neat or in THF) rapidly.
For DMF: Stir 30 min at -78°C, then warm to RT.
For Iodine: Dissolve I
in THF, add at -78°C.
Workup: Quench with sat. NH
Cl (aq).[4] Extract with EtOAc (3x). Wash combined organics with brine, dry over NaSO, and concentrate.[2][5]
Expected Outcome: >90% regioselectivity for C2-substitution.
Objective: Accessing the elusive C4 position using a mixed Li-Zn base system. This method bypasses the need for C2-blocking groups.
Reagents:
3-Methoxypyridine (1.0 equiv)
TMP (3.0 equiv)
-BuLi (3.0 equiv)
ZnCl
[6]•TMEDA complex (1.0 equiv) [Prepared by mixing ZnCl (1.0 eq) and TMEDA (1.0 eq) in THF]
Step-by-Step Procedure:
Base Generation (in situ): In a Schlenk tube, prepare LiTMP (3.0 equiv) in THF at 0°C.
Zincate Formation: Add ZnCl
•TMEDA (1.0 equiv) to the LiTMP solution. Stir for 15 min to form the active TMP-Zn-Li complex .
Metalation: Add 3-methoxypyridine (1.0 equiv) at room temperature (25°C).
Incubation: Stir at RT for 2 hours . Unlike Protocol A, this thermodynamic equilibration favors the C4-zincated species due to the specific coordination geometry of the methoxy group with the Zinc/Lithium cluster.
Electrophile Trapping: Add the electrophile (e.g., I
) and stir for 1 hour.
Workup: Standard aqueous workup (NH
Cl/EtOAc).
Expert Note: If this specialized base is unavailable, the alternative strategy is C2-Blocking :
Perform Protocol A using a silyl electrophile (TMSCl) to install a TMS group at C2.
Perform a second lithiation (LiTMP/THF); the sterics of C2-TMS and the directing effect of C3-OMe will force lithiation to C4 .
Remove TMS (if desired) using TBAF.
Workflow & Troubleshooting Guide
Experimental Workflow Diagram
Figure 2: Operational workflow for selecting between Kinetic (C2) and Thermodynamic (C4) functionalization.
Troubleshooting Table
Issue
Probable Cause
Solution
Low Yield / SM Recovery
Wet solvent or atmosphere
Re-distill THF over Na/Benzophenone; ensure strict Argon line integrity.
C2/C4 Mixtures
Temperature fluctuation
For C2: Ensure -78°C is maintained during addition. Warming promotes equilibration to C4 or scrambling.
Dimerization (Biaryl formation)
Oxidative coupling
Ensure the lithiated intermediate is not exposed to trace O. Degas solvents thoroughly.
Nucleophilic Attack (Ring)
Use of -BuLi directly
Switch to LiTMP or LDA . The bulky amide prevents nucleophilic addition to the C=N bond.
References
Snieckus, V. (1990).[3] Directed ortho metalation.[3][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.
Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.
Gros, P. C., & Fort, Y. (2002). Lithium–zinc combinations for the regioselective metalation of pyridines. European Journal of Organic Chemistry. (Contextualizes Li-Zn bases for C4 selectivity).
Comins, D. L., & O'Connor, S. (1984). Regioselective substitution of pyridines. Advances in Heterocyclic Chemistry.
Mongin, F., & Queguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines. Tetrahedron.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving Regioselectivity in 4-Bromo-2-chloro-3-methoxypyridine Coupling
Ticket ID: PYR-REGIO-042
Support Level: Tier 3 (Senior Application Scientist)
Diagnostic Overview: The Mechanistic Hierarchy
Welcome to the technical support center. You are likely working with 4-Bromo-2-chloro-3-methoxypyridine and attempting a Suzuki-Miyaura cross-coupling. The primary challenge here is distinguishing between the C4-Bromo and C2-Chloro sites while managing the steric and electronic influence of the C3-Methoxy group.
The Selectivity Matrix
To achieve high regioselectivity, you must exploit the kinetic differences in oxidative addition.
Leaving Group Ability (The Primary Driver): Palladium(0) oxidative addition is generally faster for C–Br bonds than C–Cl bonds due to weaker Bond Dissociation Energy (BDE).
Electronic Activation (The Competing Force): The C2 position is
to the pyridine nitrogen. The inductive effect () of the nitrogen makes C2 highly electron-deficient and activated for oxidative addition, sometimes rivaling the C4-Br reactivity if the catalyst is too active.
The "3-Methoxy" Effect (The Moderator):
Sterics: The C3-OMe group exerts steric pressure on both C2 and C4. However, C2 is "doubly flanked" (by the ring Nitrogen and the C3-OMe), making it more sterically congested than C4.
Electronics: The mesomeric donation (
) of the methoxy group increases electron density in the ring. This slightly deactivates the entire ring toward oxidative addition compared to a bare dihalopyridine. This is beneficial. It slows the overall reaction rate, allowing the catalyst to discriminate more effectively between the weaker C–Br bond and the stronger C–Cl bond.
Troubleshooting Guide & FAQs
Use this section to diagnose specific failures in your current workflow.
Issue 1: "I am getting a mixture of C4 (desired) and C2 (undesired) products."
Diagnosis: Your catalytic system is likely too active or the temperature is too high. When the catalyst is hyper-active (e.g., using SPhos, XPhos, or bulky NHC ligands), the "activation energy barrier" difference between C–Br and C–Cl becomes negligible, leading to loss of selectivity.
Corrective Action 1 (Ligand Switch): Switch to "dampened" or standard phosphine ligands.
Recommended:dppf (1,1'-Bis(diphenylphosphino)ferrocene) or PPh3 . These ligands respect the Leaving Group hierarchy (Br > Cl).
Avoid: Buchwald dialkylbiaryl phosphines (SPhos, XPhos) or
in the first step.
Corrective Action 2 (Temperature Control): Do not reflux immediately. Run the reaction at 60–70 °C . The C–Br bond will break at this temperature; the C–Cl bond usually requires >90 °C or reflux.
Issue 2: "The reaction is sluggish; starting material remains."
Diagnosis: The steric bulk of the C3-OMe is hindering the approach of the Pd-complex to the C4-Br site.
Corrective Action: Increase the solvent polarity to stabilize the polar transition state of the oxidative addition, or switch to a ligand with a wider bite angle that is still selective.
Try:Pd(dppf)Cl2 with higher catalyst loading (3-5 mol%).
Solvent: Switch from Toluene/Water to 1,4-Dioxane/Water or DME/Water . The higher boiling point and polarity of Dioxane help.
Issue 3: "I see hydrodehalogenation (product with H instead of Ar)."
Diagnosis: This is a "protodehalogenation" side reaction. It occurs when the transmetallation step is slow (due to sterics of the OMe group), allowing the Pd(II)-Ar species to undergo
-hydride elimination or abstract a proton from the solvent/base.
Corrective Action: Use anhydrous conditions for the base if possible, or minimize water.
Try: Switch base to Cs2CO3 or K3PO4 in dry Dioxane or DMF.
Note: If water is required for the boronic acid, ensure the solvent is thoroughly degassed (sparged with Argon for 20 mins) to prevent oxygen-promoted homocoupling or side reactions.
Validated Protocol: C4-Selective Suzuki Coupling
This protocol is designed to maximize C4-selectivity by utilizing the bond-strength difference while suppressing C2-activation.
Why: The ferrocenyl backbone provides a large bite angle that favors reductive elimination of the bulky product, while the aryl-phosphine nature maintains selectivity for Br over Cl.
Base:
(2.0 equiv, 2M aqueous solution)
Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)
Step-by-Step Workflow:
Charge: Add substrate, boronic acid, and Pd catalyst to a reaction vial equipped with a stir bar.
Inert: Seal the vial and cycle Vacuum/Argon (3x).
Solvent: Add degassed 1,4-Dioxane and the degassed aqueous
solution via syringe.
Reaction: Heat to 70 °C (external oil bath temperature).
Critical: Do not overshoot to 100 °C initially.
Monitor: Check LCMS at 2 hours.
Target: Consumption of Br-SM. Retention of Cl-Product.
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.
Decision Logic & Visualization
The following diagram illustrates the decision matrix for troubleshooting this specific coupling reaction.
Caption: Decision matrix for optimizing regioselectivity in 2,4-dihalo-3-alkoxypyridine coupling.
Comparative Data: Leaving Group Reactivity
The following table summarizes why the C4-Br is the preferred target over C2-Cl in Pd-catalyzed systems, despite the electronic activation of C2.
Feature
C4-Position (Bromo)
C2-Position (Chloro)
Impact on Protocol
Bond Energy (BDE)
~68 kcal/mol (Weaker)
~81 kcal/mol (Stronger)
Pd(0) inserts into C-Br faster (Kinetic Control).
Electronic Effect
Para to N (Activated)
Ortho to N (Highly Activated)
C2 is electronically favored, but BDE overrides this if Temp is controlled.
Steric Environment
Flanked by H and OMe
Flanked by N(lone pair) and OMe
C4 is more accessible; C2 is crowded.
Preferred Catalyst
Mononuclear ()
Bulky/Active (Pd-NHC, Pd-SPhos)
Use "standard" catalysts to target C4.
References
Langer, P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl dihalides – understanding the trends for pharmaceutically important classes. Chemical Science.
Fairlamb, I. J. S. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society.
BenchChem Technical Guides. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide and Mechanism.
Technical Support Center: Overcoming Poor Yields in SNAr Reactions of 3-Methoxypyridines
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 3-methoxypyridine scaffolds. This guide is designed for researchers, chemists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 3-methoxypyridine scaffolds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this notoriously unreactive substrate class. Here, we move beyond simple protocols to explain the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
The 3-methoxypyridine system presents a dual challenge for SNAr:
Positional Disadvantage: Nucleophilic attack at positions meta to the ring nitrogen (C3 and C5) is electronically disfavored because the negative charge of the intermediate Meisenheimer complex cannot be delocalized onto the electronegative nitrogen atom.[1][2]
Electronic Deactivation: The 3-methoxy group is an electron-donating group (EDG) via resonance, which further enriches the ring with electron density, repelling incoming nucleophiles and deactivating the substrate for SNAr.[3]
This guide provides a structured approach to overcoming these inherent hurdles.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during SNAr reactions with 3-methoxypyridine derivatives in a direct question-and-answer format.
Q1: My SNAr reaction with a 2-halo-3-methoxypyridine shows no conversion. What is the primary cause and my first step?
Answer: The primary cause is almost certainly insufficient activation of the pyridine ring. While a leaving group at the 2-position is typically favorable for SNAr, the powerful electron-donating effect of the adjacent 3-methoxy group can neutralize this advantage, rendering the ring insufficiently electrophilic for attack by the nucleophile.
Your first step is to re-evaluate the electronic properties of your substrate. The goal is to make the ring more electron-deficient.
Q2: How can I systematically increase the electrophilicity of the 3-methoxypyridine ring to promote the reaction?
Answer: There are three field-proven strategies to enhance ring electrophilicity. The choice depends on the stability of your starting material and the desired functional group tolerance.
Introduce a Strong Electron-Withdrawing Group (EWG): This is the most common and effective strategy. Placing a strong EWG (e.g., -NO₂, -CN, -CF₃) at the 5- or 6-position will significantly activate the ring towards nucleophilic attack. A Hammett analysis of substituted 2-halopyridines shows a strong correlation between electron-withdrawing substituents and increased reaction rates.[4]
Form a Pyridinium Salt: The pyridine nitrogen can be quaternized (e.g., N-alkylation) or oxidized to an N-oxide. This places a formal positive charge on the nitrogen, converting it into a powerful EWG that strongly activates the entire ring system. 2-substituted pyridinium compounds are excellent substrates for SNAr reactions.[5]
Utilize Lewis Acid Catalysis: A Lewis acid can coordinate to the pyridine nitrogen, withdrawing electron density and increasing the ring's electrophilicity. This approach avoids permanent modification of the substrate but requires screening of compatible Lewis acids.[6]
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting poor SNAr yields.
Q3: My activated substrate is still reacting sluggishly or not at all. How should I adjust the reaction conditions?
Answer: If your substrate is electronically activated but the reaction remains slow, you must rigorously optimize the core reaction parameters.
Leaving Group (LG): The nature of the leaving group is critical. The established reactivity order for SNAr is F > Cl ≈ Br > I .[4][7] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the ipso-carbon more electrophilic.[8][9] If you are using a chloro- or bromo-pyridine, switching to the analogous fluoro-pyridine can increase the reaction rate by several orders of magnitude.[8]
Solvent: Dipolar aprotic solvents like DMSO, DMF, NMP, and DMAc are the gold standard for SNAr. They excel at solvating the counter-ion of the nucleophile while leaving the nucleophile itself relatively "bare" and highly reactive. Using protic solvents like alcohols can drastically slow the reaction by hydrogen-bonding to the nucleophile.[10]
Base and Nucleophile: The nucleophile must be strong enough to attack the ring. If you are using a weak nucleophile (e.g., an alcohol or secondary amine), it must be fully deprotonated by a suitable base. Ensure your base is strong enough to completely deprotonate the nucleophile (pKa of base > pKa of nucleophile's conjugate acid). See Table 1 for guidance.
Temperature: Unreactive SNAr systems often require significant thermal energy. Do not hesitate to increase the temperature, often in the range of 100-150 °C.[11] Microwave irradiation is an excellent technique for safely reaching high temperatures and accelerating slow reactions.[12]
Q4: I am observing decomposition of my starting material or the formation of multiple side products. What are the likely causes?
Answer: This typically points to reaction conditions that are too harsh or a competing reaction pathway.
Order of Addition: When using very strong bases like NaH or KOtBu, add the base to the nucleophile first at a lower temperature to form the nucleophilic salt, then add the electrophile (your pyridine). Adding the base directly to the pyridine could promote side reactions.[13]
Solvent Stability: Some dipolar aprotic solvents, particularly DMF, can decompose at high temperatures to generate amine nucleophiles, leading to undesired byproducts. If you need to run your reaction above 120-130 °C, consider switching to a more thermally stable solvent like DMSO or NMP.
Competing Sites: If your molecule contains other electrophilic sites (e.g., esters, alkyl halides), they may compete with the SNAr reaction. In such cases, milder conditions (lower temperature, less aggressive base) may be necessary to achieve selectivity.
Part 2: Scientific FAQs
Q1: Mechanistically, why is nucleophilic attack at the C3-position of a pyridine ring so unfavorable?
Answer: The SNAr reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. For attack at the C2 or C4 positions, the negative charge can be delocalized via resonance directly onto the electronegative ring nitrogen, which creates a highly stable resonance contributor.[14][15] When attack occurs at the C3 or C5 position, no such resonance structure is possible, resulting in a significantly less stable intermediate and a much higher activation energy for the reaction.
Caption: Comparison of intermediate stability for C2 vs. C3 attack.
Q2: When should I abandon the SNAr approach and consider alternative synthetic strategies?
Answer: If you have a highly electron-rich 3-methoxypyridine (e.g., with additional electron-donating groups) and attempts at activation (N-oxidation, adding EWGs) are not feasible or successful, it is often more efficient to switch to a transition-metal-catalyzed cross-coupling reaction. Methods like the Buchwald-Hartwig amination are exceptionally robust for forming C-N bonds and do not rely on the electronic properties of the ring in the same way SNAr does.[6]
Part 3: Protocols & Data
Data Tables for Reaction Optimization
Table 1: Selection of Bases for SNAr Reactions
Base
Strength
Common Nucleophiles
Solvent Compatibility
Notes
K₂CO₃, Cs₂CO₃
Moderate
Phenols, thiols, some amines
DMSO, DMF, NMP, MeCN
Cs₂CO₃ is more soluble and often more effective.
K₃PO₄
Moderate
Alcohols, secondary amines
Toluene, Dioxane, t-Amyl Alcohol
Often used in higher-boiling non-polar solvents.[8]
Requires strict anhydrous conditions. Reacts with many solvents.
DBU, DIPEA
Non-nucleophilic
Used to neutralize acid byproduct
MeCN, DMSO, NMP
Used when the nucleophile is already potent (e.g., R-NH₂).
Table 2: Recommended Solvents for SNAr
Solvent
Type
Boiling Point (°C)
Key Advantages
DMSO
Dipolar Aprotic
189
Excellent solvating power, high thermal stability.
NMP
Dipolar Aprotic
202
High boiling point, good alternative to DMF.
DMF
Dipolar Aprotic
153
Very common, but less thermally stable.
Dioxane
Ethereal
101
Good for reactions with strong bases like NaH.
THF
Ethereal
66
Lower boiling, suitable for highly reactive systems.
t-Amyl Alcohol
Protic
102
Can serve as a solvent for specific base systems (e.g., K₃PO₄).[8]
Experimental Protocols
Protocol 1: SNAr of an Activated Fluoropyridine with a Secondary Amine
This protocol describes a general procedure for the reaction of an activated substrate, 2-fluoro-3-methoxy-5-nitropyridine, with morpholine.
Materials:
2-Fluoro-3-methoxy-5-nitropyridine (1.0 eq.)
Morpholine (1.2 eq.)
Potassium Carbonate (K₂CO₃, 2.0 eq.)
Anhydrous Dimethyl Sulfoxide (DMSO)
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon atmosphere setup.
Procedure:
To a dry round-bottom flask under an inert atmosphere, add potassium carbonate (2.0 eq.).
Add anhydrous DMSO to the flask to achieve a final concentration of approximately 0.2 M with respect to the starting electrophile.
Add the 2-fluoro-3-methoxy-5-nitropyridine (1.0 eq.) to the stirred suspension.
Add morpholine (1.2 eq.) dropwise to the reaction mixture at room temperature.
Heat the reaction mixture to 80 °C.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
Upon completion, cool the mixture to room temperature and pour it into ice-water.
Extract the aqueous mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 2-(morpholino)-3-methoxy-5-nitropyridine.
References
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
Organic Chemistry Portal. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress.
Umirzakov, B., et al. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
Habibi, A., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.
Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?
VTechWorks. (n.d.).
ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
Semantic Scholar. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction.
Wikipedia. (n.d.).
University of Calgary. (n.d.). Reaction Examples.
Chemistry Stack Exchange. (n.d.). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?
Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
Sazama, G. T., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Royal Society of Chemistry.
The Royal Society of Chemistry. (n.d.).
BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
Mahdhaoui, F., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun.
Sign in. (n.d.).
Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
PMC. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
The Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
Umirzakov, B., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
OSTI.gov. (n.d.).
BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
ChemRxiv. (n.d.).
Organic Chemistry Portal. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress.
Chemistry LibreTexts. (2025). 16.
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Navigating the Lability of Methoxy Groups in Acidic Hydrolysis: A Technical Support Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for a common challenge in organic synthesis: managing the stabili...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for a common challenge in organic synthesis: managing the stability of methoxy groups under acidic hydrolysis conditions. Whether you are using a methoxy group as a protecting group or dealing with its presence in a complex molecule, this resource offers practical, field-tested insights to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our application scientists receive regarding the behavior of methoxy groups in the presence of acid.
Q1: Why is my methoxy group being cleaved under acidic conditions I thought were mild?
The stability of a methoxy group is highly dependent on the overall structure of your molecule. While generally considered stable, several factors can dramatically increase its susceptibility to acidic cleavage. The reaction proceeds via protonation of the ether oxygen, making the alcohol a better leaving group.[1] The subsequent step can be either an Sₙ1 or Sₙ2 reaction.[1][2][3]
For Sₙ1 pathways: If the carbon attached to the methoxy group can form a stable carbocation (e.g., it's a tertiary, benzylic, or allylic carbon), cleavage will be much faster.[2][3] The stability of this carbocation is paramount.
For Sₙ2 pathways: For methyl and primary ethers, the reaction proceeds via an Sₙ2 mechanism where a nucleophile attacks the methyl group.[1][4] Steric hindrance around the methoxy group can slow this down.[4][5]
Q2: What are the typical acidic reagents used to cleave a methoxy group?
Strong acids are generally required.[1][2] Common choices include:
Hydrogen Halides (HI, HBr): These are very effective, with HI being more reactive than HBr.[1][2] HCl is generally not effective.[2]
Lewis Acids (BBr₃, AlCl₃): Boron tribromide (BBr₃) is a highly effective reagent for cleaving methyl ethers, even aryl methyl ethers, and can often be used at low temperatures.[6][7]
Q3: My substrate is sensitive to strong acids. Are there any milder alternatives for methoxy group removal?
This is a common challenge. While "mild" is relative, some options offer greater selectivity:
Lewis Acids at Low Temperatures: Using BBr₃ at low temperatures (e.g., -78 °C) can sometimes selectively cleave a methoxy group in the presence of more acid-labile functionalities.[6]
Nucleophilic Cleavage: Strong nucleophiles, particularly thiolates like sodium thiophenolate, can cleave methyl ethers via an Sₙ2 mechanism under non-acidic conditions.[6]
Q4: How can I monitor the progress of my deprotection reaction?
Close monitoring is crucial to avoid over-reaction and decomposition.
Thin-Layer Chromatography (TLC): This is the most common and immediate method. The product alcohol will be more polar than the starting ether, resulting in a lower Rf value.[8][9]
¹H NMR Spectroscopy: You can monitor the disappearance of the characteristic methoxy singlet (usually around 3.4-4.5 ppm) and the appearance of new signals corresponding to the product.[10][11][12][13][14]
HPLC: For quantitative analysis of reaction kinetics, HPLC is a powerful tool.[15][16]
Experimental Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the acidic hydrolysis of methoxy-containing compounds.
Issue 1: Incomplete or No Reaction
You've subjected your methoxy-containing compound to acidic conditions, but TLC analysis shows only starting material, or a mixture of starting material and product.
Caption: Troubleshooting workflow for incomplete deprotection.
Verify Reagent Quality: Strong acids like HI and HBr can degrade over time. Lewis acids such as BBr₃ are highly sensitive to moisture.[6] Ensure you are using fresh, high-quality reagents and anhydrous solvents.
Increase Temperature and/or Time: Ether cleavage can be slow.[4] Gradually increase the reaction temperature and monitor by TLC. Be cautious, as higher temperatures can also lead to side reactions.
Switch to a More Potent Reagent: If increasing temperature and time is ineffective or leads to decomposition, consider a more powerful reagent. BBr₃ is often effective where HBr or HI fail, especially for aryl methyl ethers.[7]
Consider Steric Hindrance: If the methoxy group is in a sterically congested environment, the reaction will be slower, particularly for Sₙ2-type cleavages.[4][5] More forcing conditions may be necessary.
Issue 2: Substrate Decomposition or Formation of Multiple Products
Your starting material is consumed, but you observe a complex mixture of products on your TLC plate, or a low yield of the desired product.
Acid-Labile Functional Groups: Your substrate may contain other functional groups that are unstable to the acidic conditions (e.g., other protecting groups like Boc or silyl ethers, or sensitive structural motifs).[17]
Solution: Attempt the reaction at a lower temperature. If that fails, a different deprotection strategy may be required. For instance, if you have a Boc group, consider if a nucleophilic cleavage of the methoxy group is feasible.
Carbocation Rearrangements: If the cleavage proceeds via an Sₙ1 mechanism, the intermediate carbocation may be prone to rearrangement, leading to a mixture of products.
Solution: This is a more challenging problem to solve. Sometimes, changing the solvent or counter-ion (e.g., from Br⁻ to I⁻) can influence the reaction pathway.
Over-reaction: The product alcohol may undergo further reactions under the acidic conditions, such as elimination to form an alkene or reaction with the alkyl halide byproduct.
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed.
Caption: Workflow for monitoring deprotection reactions.
Data Summary: Relative Reactivity and Conditions
The following table provides a general guide to the relative reactivity of different types of methoxy groups and the typical conditions for their cleavage.
Methoxy Group Type
Relative Reactivity
Typical Conditions
Mechanism
Aryl-O-CH₃
Low
BBr₃, CH₂Cl₂, -78 °C to rt; or HI, reflux
Sₙ2
Primary Alkyl-O-CH₃
Moderate
HBr or HI, reflux
Sₙ2
Secondary Alkyl-O-CH₃
Moderate-High
HBr or HI, reflux
Sₙ1/Sₙ2
Tertiary Alkyl-O-CH₃
High
HBr or HI, rt to reflux
Sₙ1
Benzylic-O-CH₃
High
HBr or HI, rt to reflux
Sₙ1
Experimental Protocols
Protocol 1: General Procedure for Methoxy Group Deprotection with BBr₃
This protocol is a starting point and may require optimization for your specific substrate.
Preparation: Dissolve the methoxy-containing substrate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C using a dry ice/acetone bath.[6]
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) (1.1 - 1.5 eq) in CH₂Cl₂ to the cooled solution via syringe.
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.[6]
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add methanol to quench the excess BBr₃. Caution: This is a highly exothermic reaction.
Work-up: Allow the mixture to warm to room temperature and then carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Protocol 2: Monitoring Deprotection by ¹H NMR
Sample Preparation: At various time points during the reaction, carefully quench a small aliquot of the reaction mixture by adding it to a vial containing a small amount of D₂O and a neutralizing agent (e.g., NaHCO₃). Extract the organic components with a deuterated solvent (e.g., CDCl₃). Filter the organic layer through a small plug of cotton or glass wool into an NMR tube.
Data Acquisition: Acquire a ¹H NMR spectrum.
Analysis: Compare the integration of the methoxy singlet (typically δ 3.4-4.5 ppm) in the starting material to the integration of a characteristic proton signal in the product.[14] A decrease in the relative integration of the methoxy signal and a corresponding increase in the product signal indicates the progress of the reaction.
References
BenchChem. (2025).
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry.
Ashenhurst, J. (2016, June 11). Acidic cleavage of ethers (SN2). Master Organic Chemistry.
Rutjes, F. P. J. T., et al. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Radboud Repository.
BenchChem. (2025, December). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem.
Ghanem, A., & Aboul-Enein, H. Y. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862.
Bunnett, J. F., & Buncel, E. (1961). Kinetics of the Acid-catalyzed Hydrolysis of 4-(p-Sulfophenylazo)-1-naphthyl Methyl Ether and 4-(p-Sulfophenylazo)-anisole. Journal of the American Chemical Society, 83(5), 1117–1123.
McMurry, J. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. In Fundamentals of Organic Chemistry.
LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
Riego, J. M., et al. (2001). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 6(11), 911-918.
Ishikura, M., et al. (2002). a new deprotection procedure for the n-methoxy-methyl group of n-methoxymethyl-heterocyclic compound.
Peterson, E. A., & Devery, J. J. (2018).
Sandhya, K. (2022, November 16). Synthesis and Cleavage of Ethers. Longdom Publishing.
The Royal Society of Chemistry. (n.d.).
Peterson, E. A., & Devery, J. J. (2018).
Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
Professor Dave Explains. (2024, October 28). Understanding Acidic Cleavage of Ethers Ft. Professor Dave [Video]. YouTube.
Lenders, P. C., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(47), 17465–17475.
Glen Research. (n.d.). Deprotection Guide.
Chemistry Hall. (2020, January 2).
ResearchGate. (n.d.). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels.
Urbańczyk, M., et al. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. PMC.
Ozturk, S., Shahabi, S., & Kutuk, H. (n.d.). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds.
Char, P. N., Sondu, S., Sethuram, B., & Rao, T. N. (1992). Kinetics and mechanism of oxidation of anisole and substituted anisoles by acid bromate in acetic acid-water mixture. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(5), 577-581.
Lenders, P. C., et al. (2013, November 11). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering.
ResearchGate. (n.d.). NMR analysis of hydrolysis reactions.
Pourceau, G., & Meyer, A. (2019). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. The Journal of Organic Chemistry, 84(15), 9579-9591.
LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts.
ResearchGate. (n.d.). HPLC chromatogram of cleavage experiment and HR-MS of cleavage product.
Reddit. (2021, May 26).
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage.
Organic Chemistry Portal. (n.d.). MOM Ethers.
Gafson, I. M., et al. (n.d.). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: PYR-PD-001
Assigned Specialist: Senior Application Scientist
Topic: Overcoming Ligand Poisoning and Catalyst Deactivation in Pyridine Cross-Couplings
Executive Summary: The "Pyridine Paradox"
The Problem: Pyridines are ubiquitous in medicinal chemistry but act as "Trojan Horses" in palladium catalysis. The pyridine nitrogen possesses a localized lone pair orthogonal to the
-system, making it a potent -donor. It competitively binds to the electrophilic Pd(II) center, displacing your engineered ligands (phosphines) or blocking the vacant coordination site required for oxidative addition.
The Symptom: Reactions start with high velocity but stall at 20–40% conversion. Adding more catalyst often fails to restart the reaction because the substrate itself is the inhibitor.
This guide provides a root-cause analysis and engineered solutions using Steric Exclusion Strategies and Next-Generation Precatalysts .
Module 1: Diagnostic Workflow
Before changing ligands, you must confirm if the issue is Catalyst Poisoning (deactivation by substrate/product) or Catalyst Decomposition (thermal/oxidative death).
Protocol: The Kinetic Spike Test
Do not rely on end-point TLC. You need kinetic data.
Setup: Run your standard reaction (Reaction A). Monitor conversion by HPLC/GC at
min.
The Stall: Once conversion plateaus (e.g., at 40%), split the reaction into two vials.
Vial 1 (Control): Continue heating.
Vial 2 (Spike): Add fresh catalyst (same mol% as initial).
Analysis:
Scenario A (Poisoning): Vial 2 shows no or minimal rate increase. The substrate/product concentration is high enough to immediately poison the new Pd centers.
Scenario B (Thermal Death): Vial 2 resumes the initial rate. The original catalyst died due to instability, not poisoning.
Visual Diagnostic Logic
Figure 1: Decision tree for diagnosing catalyst failure modes.
Module 2: The Solution – Steric Exclusion
To prevent pyridine from binding to Palladium, you must build a "steric wall" around the metal center. This is achieved using Dialkylbiaryl Phosphines (Buchwald Ligands) or Bulky NHCs (PEPPSI) .
Mechanism of Action
Standard ligands like PPh
or dppf leave the Pd center exposed. Pyridine () easily displaces them:
Bulky ligands (e.g., XPhos, PEPPSI-IPr) create a crowded environment where the small pyridine molecule cannot coordinate effectively, but the oxidative addition can still occur.
Ligand Selection Matrix
Ligand Class
Specific Ligand
Best For...
Why it Works
Buchwald (Gen 3/4)
XPhos / RuPhos
General Amination / Suzuki
The isopropyl/cyclohexyl groups on the phosphine create a "roof" over the Pd, blocking N-coordination.
Buchwald (Gen 3/4)
BrettPhos / tBuBrettPhos
Primary Amines / Amides
Extreme bulk prevents bis-ligation of the amine and shuts down pyridine poisoning.
NHC (PEPPSI)
PEPPSI-IPr
Difficult Negishi / Suzuki
The NHC-Pd bond is stronger than Phosphine-Pd, preventing ligand dissociation.[1]
NHC (PEPPSI)
PEPPSI-IPent
Sterically Demanding / High Poisoning
The "Pent" (isopentyl) groups provide a flexible steric wall, superior to IPr for tetra-ortho-substituted systems.
Visual Mechanism: The Off-Cycle Trap
Figure 2: The competitive binding pathway. Pyridine siphons active Pd(II) into an inactive resting state.[2] Bulky ligands shift the equilibrium back to the active cycle.
Module 3: Reaction Engineering & Protocols
Why Precatalysts Matter (G3/G4 vs. In-Situ)
Traditional generation (Pd
(dba) + Ligand) requires an "induction period" to form the active species. During this slow activation, pyridine substrates can intercept the Pd precursors, forming irreversible aggregates (Palladium Black).
Recommendation: Use Pd-G4 (Buchwald) or Pd-PEPPSI precatalysts. These contain a pre-formed Pd-Ligand bond and activate immediately upon exposure to base/reductant, outcompeting the poisoning process.
Gold Standard Protocol: Suzuki Coupling of 2-Chloropyridine
Target: Coupling a poison-prone 2-chloropyridine with a boronic acid.
Reagents:
Catalyst: Pd-PEPPSI-IPent (1.0 – 2.0 mol%) — Chosen for maximum steric protection.
Base: K
CO (2.0 equiv) — Mild base prevents side reactions.
Solvent: 1,4-Dioxane/H
O (4:1) — Biphasic systems often help solubilize inorganic bases while keeping Pd in the organic phase.
CO, and Pd-PEPPSI-IPent to a vial equipped with a stir bar.
Inert Atmosphere: Seal and purge with Argon/N
for 5 minutes. Oxygen accelerates catalyst death, exacerbating poisoning.
Solvent Addition: Add sparged Dioxane/Water via syringe.
Activation: Heat to 60°C.
Note: PEPPSI catalysts are air-stable solids but form air-sensitive Pd(0) intermediates.
Monitoring: Check HPLC at 1 hour. If conversion is <50%, raise temperature to 80°C. The bulky IPent ligand is thermally stable up to 100°C+.
FAQ: Troubleshooting Specific Scenarios
Q1: I am using a 2-aminopyridine. The reaction barely starts. Why?
A: This is the "Chelation Effect." The pyridine nitrogen and the amine nitrogen can form a 4-membered chelate with Pd.
Fix: Use tBuBrettPhos Pd G4 . The extreme bulk of the tert-butyl groups on the ligand backbone physically prevents the pyridine nitrogen from approaching the metal, forcing the reaction through the amine nitrogen only.
Q2: Can I use Lewis Acids to tie up the pyridine?
A: In Negishi or Suzuki couplings, yes. Adding stoichiometric ZnCl
or B(OiPr) can bind the pyridine nitrogen.
Warning: Do NOT do this in Buchwald-Hartwig aminations. The Lewis acid will bind your amine nucleophile, killing the reaction completely.
Q3: My product is a pyridine and it's poisoning the reaction as it forms (Product Inhibition).
A: This is common.[3] The solution is Standard Addition . Do not add all substrate at once. Use a syringe pump to add the aryl halide slowly over 2 hours. This keeps the ratio of [Catalyst] : [Poison] favorable for longer.
References & Authoritative Sources
Buchwald Ligand Design & Mechanism:
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
PEPPSI Catalyst System:
Organ, M. G., et al. (2006).[4] "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling." Chemistry – A European Journal.
Catalyst Poisoning Mechanisms:
Sherwood, J., et al. (2019). "Understanding the deactivation of Pd catalysts by pyridine." Catalysis Science & Technology.
Precatalyst Activation (G3/G4):
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PYR-3-OME-SEL
Subject: Optimizing Regioselectivity in 4-Bromo-2-chloro-3-methoxypyridine Reactions
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with 4-Bromo-2-chloro-3-methoxypyridine , a densely functionalized scaffold. The challenge lies in the competing reactivity of the C2-Chloro and C4-Bromo sites, further complicated by the C3-Methoxy group. The C3-OMe group exerts a "push-pull" electronic effect and significant steric crowding, making solvent selection the critical variable in controlling regioselectivity.
This guide breaks down the three primary reaction classes—SNAr , Metal-Halogen Exchange , and Cross-Coupling —and provides solvent-based troubleshooting to ensure you hit the correct carbon atom.
The Challenge: Users often report a mixture of C4 and C2 substitution products.
The Science: In 2,4-dihalopyridines, the C4 position is generally more reactive due to para-like conjugation with the ring nitrogen. The C4-Br is also a better leaving group than C2-Cl. However, the C3-OMe group creates steric hindrance that can destabilize the transition state for C4 attack, occasionally pushing reactivity toward C2 or stalling the reaction.
Solvent Effect Mechanism
Polar Aprotic (DMSO, DMF, NMP): These solvents strongly solvate cations (e.g., Na+, K+) but leave the nucleophilic anion "naked" and highly reactive. This lowers the activation energy for both C2 and C4 attack, often eroding selectivity.
Polar Protic (MeOH, EtOH): These solvents hydrogen-bond to the nucleophile, reducing its "hardness" and reactivity. This often improves selectivity for the electronically favored C4 position by making the reaction more sensitive to the lower activation energy of the C4 pathway.
Non-Polar (Toluene, THF): Often require phase-transfer catalysts (PTC) or crown ethers. These conditions favor "chelation control," where a metal cation might coordinate to the pyridine nitrogen and the C3-OMe oxygen, potentially directing attack to C2.
Troubleshooting Guide
Symptom
Probable Cause
Solvent Solution
Loss of Selectivity (C2/C4 mix)
Reaction is too "hot"; Nucleophile is too aggressive.
Switch to Protic: Change from DMF to Isopropanol or t-Amyl alcohol . The H-bonding tames the nucleophile, favoring the lower-energy C4-Br displacement.
No Reaction / Low Conversion
C3-OMe steric hindrance is blocking the nucleophile.
Switch to Polar Aprotic: Use DMSO or NMP at elevated temperature (80-100°C). The "naked" anion can overcome the steric barrier.
Unexpected C2 Substitution
Chelation control is directing the nucleophile to C2.
Add Co-Solvent: If using Toluene/THF, add 10-20% DMSO or HMPA to disrupt cation coordination to the ring nitrogen/OMe group.
SNAr Decision Pathway
Caption: Solvent influence on SNAr regioselectivity outcomes.
Module 2: Metal-Halogen Exchange (Lithiation)
The Challenge: "Halogen Dance" (isomerization) and scrambling.
The Science: Lithium-Halogen exchange is kinetically controlled. C4-Br exchanges faster than C2-Cl. However, the resulting C4-Lithio species is unstable because it is flanked by the C3-OMe group and the C5-H. It is prone to migrating to the thermodynamically more stable C2 or C6 position (Halogen Dance), or eliminating to form a pyridyne.
Solvent Effect Mechanism
Coordinating Solvents (THF): THF strongly coordinates lithium, breaking up aggregates. This makes the lithiating agent (e.g., n-BuLi) more basic and reactive. While this ensures rapid Br-Li exchange, it also accelerates the Halogen Dance rearrangement.
Non-Coordinating Solvents (Toluene/Hexane): In these solvents, organolithiums form tight aggregates (hexamers/tetramers). The reaction is slower but much more controlled. The lack of solvation stabilizes the C4-Lithio intermediate, preventing migration.
Troubleshooting Guide
Symptom
Probable Cause
Solvent Solution
Product Mixture (Scrambling)
Halogen Dance (Li migration) occurred before quenching.
Switch to Non-Polar: Use Toluene or Toluene/Et₂O (10:1) . The non-polar environment stabilizes the kinetic C4-Li intermediate.
Low Yield (Incomplete Exchange)
Aggregation of n-BuLi is too strong in non-polar solvent.
Add Additive: Keep Toluene but add TMEDA (1.1 equiv) . This breaks aggregates just enough to allow exchange without promoting rapid migration.
C2-Li Formation
Temperature too high or solvent too polar (equilibrium reached).
Cryogenic Control: Ensure reaction is at -78°C in Et₂O . Avoid THF if possible for strict kinetic control.
The Challenge: Coupling at the wrong halogen (C2-Cl instead of C4-Br).
The Science: Oxidative addition (OA) is the rate-determining step. Pd(0) inserts into C-Br faster than C-Cl. However, the bulky C3-OMe can sterically hinder the Pd-catalyst from approaching C4, pushing it toward the more accessible (though electronically less favorable) C2-Cl, or shutting down the reaction.
Solvent Effect Mechanism
Aqueous/Biphasic (Dioxane/H₂O, Toluene/H₂O): Water increases the effective concentration of the boronic acid/base species. High polarity stabilizes the charged Pd(II) intermediates.
Anhydrous/Polar (DMF, DMAc): High boiling points allow for higher temperatures, which might be necessary to force OA at the sterically crowded C4 position.
Ligand-Solvent Synergy: In non-polar solvents (Toluene), bulky ligands (e.g., P(t-Bu)₃) promote the formation of mono-ligated Pd species [Pd(L)], which are extremely active and selective for the C-Br bond.
Troubleshooting Guide
Symptom
Probable Cause
Solvent Solution
Coupling at C2-Cl
Catalyst is non-selective; Temperature is too high.
Use Toluene: Switch to Toluene at 60-80°C . Non-polar solvents often enhance the selectivity of phosphine ligands for the bromo- over the chloro-substituent.
No Reaction
Steric crowding at C4 is preventing Oxidative Addition.
Use DMF/Water: Switch to DMF/H₂O (4:1) at 100°C . The high polarity helps stabilize the transition state for the difficult OA step at the crowded C4 position.
Protodehalogenation (H replaces Br)
Solvent is acting as a hydride source (common in alcohols).
Avoid Alcohols: Do not use Ethanol/Methanol. Use Dioxane or THF .
Cross-Coupling Workflow
Caption: Step-by-step optimization for C4-selective Suzuki coupling.
References
BenchChem. "A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol." BenchChem Technical Guides. Link
National Institutes of Health (NIH). "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." PMC, 2022. Link
Royal Society of Chemistry (RSC). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016. Link
WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link
ResearchGate. "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange." Arkivoc, 2021.[1] Link
13C NMR spectral data for 2-chloro-3-methoxypyridine derivatives
The following guide provides an in-depth technical analysis of the 13C NMR spectral characteristics of 2-chloro-3-methoxypyridine derivatives. This document is structured to assist researchers in structural elucidation,...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the 13C NMR spectral characteristics of 2-chloro-3-methoxypyridine derivatives. This document is structured to assist researchers in structural elucidation, distinguishing between regioisomers, and optimizing experimental protocols.
Introduction & Structural Significance
2-Chloro-3-methoxypyridine (CAS: 52605-96-6) is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and ligands for nicotinic acetylcholine receptors.[1] The juxtaposition of the chlorine atom (electron-withdrawing, potential leaving group) and the methoxy group (electron-donating) creates a unique electronic environment that significantly perturbs the pyridine ring's magnetic properties.[1]
Accurate assignment of the 13C NMR spectrum is essential for verifying regiochemistry, particularly when distinguishing between the 2,3-isomer and the thermodynamically stable 2,5-isomer often formed during nucleophilic aromatic substitution.[1]
Experimental Data & Assignment
The following data synthesizes experimental values from analogous systems (2-chloropyridine, 2-methoxypyridine) and predictive substituent chemical shift (SCS) additivity rules validated against literature sources such as Trecourt et al. (1994).
Table 1: 13C NMR Chemical Shift Assignments (CDCl3)
Carbon Position
Type
Chemical Shift (δ, ppm)
Signal Characteristics
Mechanistic Insight
C2
Quaternary (C-Cl)
140.0 – 145.0
Low intensity
Deshielded by electronegative Cl and N; slightly shielded by ortho-OMe effect.[1]
C3
Quaternary (C-OMe)
150.0 – 154.0
Low intensity
Strong ipso-deshielding by Oxygen.[1] Often the most downfield signal after C2 or C6.
C4 (~125 ppm) and C6 (~135 ppm) are perturbed differently.
Coupling (J)
C4 shows strong coupling to H5.
C4 shows coupling to H6 and H3.
Experimental Protocols
A. Synthesis of 2-Chloro-3-methoxypyridine
Rationale: Direct methylation of 2-chloro-3-hydroxypyridine is preferred over nucleophilic substitution on 2,3-dichloropyridine to avoid regio-scrambling.[1]
Protocol:
Reagents: Suspend 2-chloro-3-hydroxypyridine (1.0 eq) and
(2.0 eq) in anhydrous DMF (0.5 M).
Alkylation: Add Iodomethane (1.1 eq) dropwise at 0°C.
Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
Workup: Dilute with water, extract with EtOAc (3x). Wash combined organics with brine to remove DMF. Dry over
.
Purification: Silica gel chromatography.
B. NMR Acquisition Parameters
To ensure detection of quaternary carbons (C2, C3), the following parameters are recommended:
Solvent:
(Standard) or (if solubility is poor). Note that may shift signals downfield by 0.5–1.0 ppm due to hydrogen bonding with the pyridine nitrogen.[1]
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE bias for quantitative integration.
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The quaternary C2 and C3 carbons have long
relaxation times; a short D1 will suppress their signals.
Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.
Visualizations
Workflow: Structural Elucidation Strategy
This diagram outlines the logical flow for assigning the 13C spectrum using 1D and 2D NMR techniques.
Caption: Logic flow for the structural assignment of 2-chloro-3-methoxypyridine, emphasizing the optimization of relaxation delays for quaternary carbon detection.
Diagram: Chemical Shift Map & Substituent Effects
This diagram visualizes the electronic push-pull effects determining the chemical shifts.[1]
Caption: Visualization of electronic effects: C3 is deshielded by Oxygen, while C4 is shielded via resonance. C2 is deshielded by Chlorine and Nitrogen.
References
Trecourt, F., et al. (1994). "New syntheses of substituted pyridines via organometallic intermediates." Journal of Organic Chemistry, 59(21), 6173-6178. Link
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link
ChemicalBook. (2025). "2-Chloro-3-methoxypyridine Product & Spectral Data." Link
SpectraBase. (2025).[2] "13C NMR Data for Pyridine Derivatives." Wiley Science Solutions. Link
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis and Fragmentation of Brominated Pyridines
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, brominated pyridines represent a class of compounds with significant importance. Their...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, brominated pyridines represent a class of compounds with significant importance. Their presence in active pharmaceutical ingredients (APIs), synthetic intermediates, and potential metabolites necessitates robust analytical methods for their identification and characterization. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool in this endeavor, offering unparalleled mass accuracy and resolution. This guide provides an in-depth comparison of HRMS platforms and ionization techniques for the analysis of brominated pyridines, supported by an analysis of their characteristic fragmentation patterns.
The Analytical Imperative: Why HRMS for Brominated Pyridines?
The analysis of brominated pyridines presents a unique set of challenges and opportunities. The presence of the bromine atom, with its characteristic isotopic signature (79Br and 81Br in a nearly 1:1 ratio), provides a powerful diagnostic tool for their identification in complex matrices.[1][2] However, understanding the influence of the bromine atom's position on the pyridine ring on ionization efficiency and fragmentation pathways is crucial for confident structural elucidation. HRMS platforms, such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR), provide the mass accuracy required to determine elemental compositions and the resolution to separate isobaric interferences, making them the gold standard for this type of analysis.[3][4][5][6][7]
Ionization Techniques: A Comparative Analysis of ESI and APCI
The choice of ionization source is a critical first step in the HRMS analysis of brominated pyridines. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common techniques, each with its own set of advantages and limitations.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and ionizable compounds.[8][9] For pyridine derivatives, the basic nitrogen atom can be readily protonated in the positive ion mode, making ESI a viable option.
Mechanism: In ESI, a high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated analyte ions into the gas phase.
Advantages for Brominated Pyridines: Can be a gentle ionization method, often producing abundant protonated molecules ([M+H]+) with minimal in-source fragmentation. This is particularly useful for accurate molecular weight determination.
Considerations: ESI efficiency can be sensitive to the mobile phase composition and the presence of salts. Matrix effects, where other components in the sample suppress the ionization of the analyte of interest, can also be a concern.
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is generally more suitable for less polar and more volatile compounds than ESI.[10][11]
Mechanism: In APCI, the sample is vaporized in a heated nebulizer and then ionized by a corona discharge. This creates reagent ions from the solvent vapor, which then transfer a proton to the analyte molecules.
Advantages for Brominated Pyridines: APCI can be more robust and less susceptible to matrix effects than ESI. It can efficiently ionize neutral or less polar pyridine derivatives. Studies have shown that pyridine itself can be efficiently ionized by both ESI and APCI.[8]
Considerations: APCI is a higher-energy process than ESI and may lead to more in-source fragmentation. Thermal degradation of labile compounds can also be a concern due to the heated nebulizer.
Head-to-Head Comparison:
Feature
Electrospray Ionization (ESI)
Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity
High to moderate
Moderate to low
Ionization Mechanism
Liquid-phase ionization
Gas-phase chemical ionization
Typical Ions Formed
[M+H]+, adducts
[M+H]+, M+.
In-source Fragmentation
Generally lower
Can be higher
Matrix Effects
More susceptible
Less susceptible
Thermal Lability
Suitable for labile compounds
Potential for thermal degradation
Recommendation: For most applications involving brominated pyridines, starting with ESI in positive ion mode is a logical first step due to the basicity of the pyridine nitrogen. However, if the compound is less polar or if significant matrix effects are observed with ESI, APCI should be considered as a valuable alternative.
High-Resolution Mass Analyzers: A Performance Showdown
The choice of mass analyzer significantly impacts the quality of data obtained in an HRMS experiment. The three most common high-resolution platforms are Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR).
Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments combine a quadrupole mass filter with a time-of-flight mass analyzer.
Principle: The quadrupole selects a precursor ion, which is then fragmented in a collision cell. The resulting fragment ions are then separated based on their time-of-flight to the detector.
Strengths: Q-TOFs offer a good balance of resolution (typically up to 50,000 FWHM), mass accuracy (1-3 ppm), and fast acquisition speeds, making them well-suited for coupling with fast chromatography techniques like UHPLC.[12] They also have a wide dynamic range.
Limitations: While their resolution is excellent for most applications, it is lower than that of Orbitrap and FT-ICR instruments.
Orbitrap: The Orbitrap is an ion trap-based mass analyzer where ions orbit a central spindle-like electrode.
Principle: The frequency of the ions' axial oscillation is inversely proportional to the square root of their mass-to-charge ratio. This frequency is detected and converted to a mass spectrum via a Fourier transform.
Strengths: Orbitrap instruments provide very high resolution (up to 500,000 FWHM or higher) and excellent mass accuracy (<1-2 ppm).[4][5][6][7] This allows for confident elemental composition determination and the resolution of fine isotopic structures.
Limitations: The scan speed of Orbitrap instruments can be slower than that of Q-TOFs, which may be a consideration for very fast chromatography. The dynamic range can also be more limited than that of Q-TOFs.[4]
Fourier-Transform Ion Cyclotron Resonance (FT-ICR): FT-ICR is the highest-performance mass spectrometry technique in terms of resolution and mass accuracy.
Principle: Ions are trapped in a strong magnetic field and excited into a circular orbit. The frequency of this cyclotron motion is inversely proportional to the ion's mass-to-charge ratio and is detected and converted to a mass spectrum via a Fourier transform.
Strengths: FT-ICR offers the highest available resolution (>1,000,000 FWHM) and mass accuracy (<1 ppm), enabling the analysis of highly complex mixtures and the fine-tuning of elemental compositions.
Limitations: FT-ICR instruments are the most expensive and require specialized maintenance, including cryogenic cooling for the superconducting magnet. Their scan speed is also the slowest of the three platforms.
Comparative Summary:
Feature
Q-TOF
Orbitrap
FT-ICR
Resolution (FWHM)
Up to 50,000
Up to 500,000+
>1,000,000
Mass Accuracy
1-3 ppm
<1-2 ppm
<1 ppm
Scan Speed
Fast
Moderate
Slow
Cost & Maintenance
Moderate
High
Very High
Primary Application
General purpose, high-throughput screening
High-resolution screening, metabolomics
Analysis of highly complex mixtures
Recommendation: For the routine analysis and identification of brominated pyridines and their metabolites, a Q-TOF or an Orbitrap instrument provides an excellent balance of performance and practicality. A Q-TOF is often favored for its high-throughput capabilities, while an Orbitrap excels when the highest resolution and mass accuracy are required for confident structural elucidation in complex matrices.
Unraveling the Fragmentation Patterns of Brominated Pyridines
Understanding the fragmentation patterns of brominated pyridines is key to their structural confirmation. Collision-Induced Dissociation (CID) is the most common tandem mass spectrometry (MS/MS) technique used to induce fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule's structure.
The electron ionization (EI) mass spectra of 2-, 3-, and 4-bromopyridine from the NIST database provide a foundational understanding of their fragmentation.[4][5][6] In EI, the molecular ion (M+•) is formed, which then undergoes fragmentation. While the ionization process in ESI and APCI is softer, the fundamental fragmentation pathways of the protonated molecule ([M+H]+) in CID will share similarities with the fragmentation of the M+• in EI.
A key characteristic to always look for is the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the 79Br and 81Br isotopes).[1][2]
Predicted Fragmentation Pathways under CID:
The fragmentation of protonated bromopyridines ([C5H5BrN]+) is expected to proceed through several key pathways:
Loss of HBr: This is a common fragmentation pathway for halogenated aromatic compounds. The protonated molecule can lose a molecule of hydrogen bromide to form a pyridyne radical cation.
Loss of Br•: The C-Br bond can cleave, leading to the loss of a bromine radical. This would result in a pyridinium ion.
Ring Opening and Fragmentation: The pyridine ring can undergo cleavage, leading to the formation of smaller fragment ions. Common losses include HCN and C2H2.
Influence of Bromine Position:
The position of the bromine atom on the pyridine ring is expected to influence the relative abundance of these fragment ions.
2-Bromopyridine: The proximity of the bromine atom to the nitrogen may influence the stability of the resulting fragment ions. The loss of HBr might be a more favorable pathway.
3-Bromopyridine: The bromine atom is further from the nitrogen, which may lead to a different distribution of fragment ions compared to the 2- and 4-isomers.
4-Bromopyridine: The symmetrical nature of the 4-substituted pyridine may lead to more stable fragment ions and potentially a more intense molecular ion peak.
Visualizing Fragmentation Pathways:
Caption: Predicted fragmentation pathways of protonated bromopyridine.
Experimental Protocols: A Step-by-Step Guide
The following provides a detailed methodology for the HRMS analysis of brominated pyridines, adaptable for both Q-TOF and Orbitrap platforms.
1. Sample Preparation:
Standard Solutions: Prepare stock solutions of brominated pyridine standards in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Serially dilute the stock solutions to create calibration standards and working solutions.
Biological Samples (e.g., Plasma, Urine): For the analysis of metabolites, a sample cleanup and extraction step is necessary.
Protein Precipitation: For plasma samples, add 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant for analysis.
Solid-Phase Extraction (SPE): For urine or other complex matrices, SPE can be used to clean up and concentrate the analytes of interest. Choose an appropriate SPE cartridge based on the polarity of the brominated pyridine and its metabolites.
2. LC-HRMS Analysis:
Liquid Chromatography (LC):
Column: A C18 reversed-phase column is a good starting point for the separation of brominated pyridines.
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically used to promote protonation and improve peak shape.
Flow Rate: A flow rate of 0.2-0.4 mL/min is suitable for most analytical columns.
HRMS Parameters:
Ionization Source: ESI in positive ion mode.
Capillary Voltage: 3-4 kV.
Source Temperature: 100-150 °C.
Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.
Mass Analyzer Mode: Full scan MS and data-dependent MS/MS (dd-MS2) or targeted MS/MS.
Mass Range: Scan a mass range appropriate for the expected parent ions and fragments (e.g., m/z 50-500).
Resolution: Set the resolution to at least 10,000 FWHM for Q-TOF or 35,000 FWHM for Orbitrap to ensure accurate mass measurements.
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) in dd-MS2 mode to obtain a comprehensive fragmentation pattern.
3. Data Analysis:
Elemental Composition: Use the accurate mass measurement of the precursor ion to determine its elemental composition using the instrument's software. The characteristic bromine isotope pattern will confirm the presence of one bromine atom.
Fragmentation Analysis: Analyze the MS/MS spectra to identify the characteristic fragment ions. Propose fragmentation pathways based on the observed neutral losses and the structures of the fragment ions.
Database Searching: For metabolite identification, search the obtained MS/MS spectra against relevant databases (e.g., METLIN, mzCloud).
Visualizing the Experimental Workflow:
Caption: A typical workflow for the HRMS analysis of brominated pyridines.
Conclusion: A Powerful and Versatile Approach
The combination of modern ionization techniques and high-resolution mass spectrometry provides a powerful and versatile platform for the analysis of brominated pyridines. By carefully selecting the appropriate ionization source and mass analyzer, researchers can obtain high-quality data that enables confident identification and structural elucidation. A thorough understanding of the characteristic fragmentation patterns, guided by the principles outlined in this guide, is essential for interpreting the rich information contained within the mass spectra. As the demand for more sensitive and specific analytical methods continues to grow, HRMS will undoubtedly remain a cornerstone of research and development in fields where brominated pyridines play a critical role.
References
Macht, M. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. [Link]
MetwareBio. (n.d.). Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. MetwareBio. [Link]
NIST. (n.d.). Pyridine, 2-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
Paxton, R. J., et al. (2020). Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability. Journal of Natural Products. [Link]
Gross, J. H. (1990). Collision-induced dissociation. In Mass Spectrometry (pp. 285-337). Springer, Berlin, Heidelberg. [Link]
LCGC International. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. [Link]
Corilo, Y. E., et al. (2015). Assessing relative ESI, APPI, APCI and APPCI ionization efficiencies in MS petroleomic analysis via pools and pairs of selected polar compounds standards. Analyst, 140(23), 7844-7855. [Link]
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]
Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Taylor & Francis. [Link]
Shimadzu. (n.d.). Interfaces for LC-MS. Shimadzu. [Link]
Jackson, G., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Mass Spectrometry. [Link]
Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. Biotage. [Link]
National Center for Biotechnology Information. (2025). Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study. PubMed Central. [Link]
MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5873. [Link]
National Center for Biotechnology Information. (2022). Broadband Collision-Induced Dissociation Mass Spectrometry Imaging. PubMed Central. [Link]
American Chemical Society. (2022). Collision Cross-Section Measurements of Collision-Induced Dissociation Precursor and Product Ions in an FTICR-MS and an IM-MS: A Benchmark Study. Journal of the American Society for Mass Spectrometry, 33(9), 1626-1635. [Link]
National Center for Biotechnology Information. (n.d.). 3-Bromopyridine. PubChem. [Link]
Isaac Scientific Publishing. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Modern Organic Chemistry Research, 2(2), 39-44. [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. In Toxicological Profile for Pyridine. [Link]
Occupational Safety and Health Administration. (1991). Pyridine. [Link]
YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]
A Senior Application Scientist's Guide to Differentiating 4-Bromo and 2-Bromo Pyridine Isomers by NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a cornerstone of rigorous scientific practice. Positional isomers, such as 4-bro...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a cornerstone of rigorous scientific practice. Positional isomers, such as 4-bromopyridine and 2-bromopyridine, often exhibit distinct reactivity, biological activity, and physicochemical properties. Consequently, their accurate differentiation is not merely an academic exercise but a critical step in ensuring the integrity of research and the quality of synthesized materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.
This guide provides an in-depth, practical comparison of 4-bromopyridine and 2-bromopyridine using a suite of NMR techniques. We will move from the foundational 1D proton (¹H) and carbon-13 (¹³C) NMR analysis to the more conclusive 2D correlation experiments, explaining the causality behind the expected spectral differences.
The Challenge: Subtle Differences, Significant Consequences
On the surface, 4-bromopyridine and 2-bromopyridine are structurally similar. However, the position of the bromine atom profoundly influences the electronic environment of the pyridine ring, leading to subtle yet measurable differences in the NMR spectra. Understanding these differences is key to their confident identification.
Part 1: 1D NMR Spectroscopy - The First Line of Analysis
The initial and most straightforward approach to distinguishing these isomers involves the analysis of their 1D ¹H and ¹³C NMR spectra. The choice of solvent is critical, as chemical shifts in pyridine-containing molecules can be influenced by the solvent's properties.[1][2][3] For consistency, all data presented here are based on spectra acquired in deuterated chloroform (CDCl₃).
¹H NMR: A Tale of Symmetry and Electronic Effects
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and coupling constants.
4-Bromopyridine: Due to its C₂ symmetry, the ¹H NMR spectrum of 4-bromopyridine is deceptively simple. The protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. This results in a characteristic AA'BB' spin system, which often appears as two distinct multiplets.
2-Bromopyridine: Lacking the symmetry of the 4-bromo isomer, 2-bromopyridine exhibits four distinct signals for each of the four protons on the pyridine ring. The electronegative bromine atom at the 2-position significantly influences the chemical shifts of the adjacent protons.
Below is a summary of the expected ¹H NMR data for the two isomers.
Isomer
Proton
Expected Chemical Shift (δ, ppm) in CDCl₃
Multiplicity
Coupling Constants (J, Hz)
4-Bromopyridine
H-2, H-6
~8.50
Doublet (d)
~5.0
H-3, H-5
~7.50
Doublet (d)
~5.0
2-Bromopyridine
H-6
~8.33
Doublet of doublets (dd)
~4.8, 2.1
H-4
~7.55
Triplet of doublets (td)
~7.7, 2.1
H-5
~7.45
Doublet of doublets (dd)
~7.7, 1.0
H-3
~7.23
Doublet of doublets (dd)
~7.7, 4.8
Data for 2-bromopyridine is based on experimental values.[4] Data for 4-bromopyridine is predicted based on established substituent effects.
The most telling difference is the number of signals: two for 4-bromopyridine and four for 2-bromopyridine. This alone is often sufficient for a preliminary identification.
¹³C NMR: Probing the Carbon Skeleton
Proton-decoupled ¹³C NMR provides a direct look at the carbon framework of the molecule. The number of signals and their chemical shifts are highly informative.
4-Bromopyridine: The C₂ symmetry results in only three distinct carbon signals: one for the bromine-bearing carbon (C-4), one for the equivalent C-2 and C-6, and one for the equivalent C-3 and C-5.
2-Bromopyridine: With no symmetry, the ¹³C NMR spectrum of 2-bromopyridine displays five unique signals, one for each carbon atom in the ring.
The following table summarizes the expected ¹³C NMR data.
Isomer
Carbon
Expected Chemical Shift (δ, ppm) in CDCl₃
4-Bromopyridine
C-4
~133.0
C-2, C-6
~151.0
C-3, C-5
~127.0
2-Bromopyridine
C-2
~142.4
C-6
~150.3
C-4
~138.6
C-5
~128.4
C-3
~122.8
Data for 2-bromopyridine is based on experimental values.[4] Data for 4-bromopyridine is predicted based on established substituent effects and data for similar compounds.[5]
Again, the number of signals (three vs. five) provides a clear distinction between the two isomers.
Part 2: 2D NMR Spectroscopy - Unambiguous Confirmation
While 1D NMR is often sufficient, complex samples or the need for absolute certainty calls for 2D NMR techniques. These experiments reveal correlations between nuclei, providing a detailed map of the molecular structure.
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
4-Bromopyridine: A COSY spectrum would show a cross-peak between the signals for H-2/H-6 and H-3/H-5, confirming their adjacent relationship.
2-Bromopyridine: The COSY spectrum will be more complex, showing correlations between H-3 and H-4, H-4 and H-5, and H-5 and H-6. This establishes the connectivity along the proton chain of the pyridine ring.
Caption: Expected COSY correlations for 4- and 2-bromopyridine.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This is invaluable for assigning carbon signals.
4-Bromopyridine: The HSQC spectrum will show two cross-peaks: one correlating the H-2/H-6 proton signal with the C-2/C-6 carbon signal, and another correlating the H-3/H-5 proton signal with the C-3/C-5 carbon signal.
2-Bromopyridine: Four cross-peaks will be observed, unambiguously linking each of the four proton signals to their corresponding carbon signals (H-3 to C-3, H-4 to C-4, H-5 to C-5, and H-6 to C-6).
HMBC (Heteronuclear Multiple Bond Correlation): Seeing Further Connections
The HMBC experiment is one of the most powerful tools for structural elucidation, as it reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). This allows for the piecing together of the molecular skeleton.
The key to differentiating the isomers with HMBC lies in the correlations to the bromine-substituted carbon (the quaternary carbon in the case of 2-bromopyridine).
4-Bromopyridine:
H-2/H-6 will show a three-bond correlation to C-4.
H-3/H-5 will show a two-bond correlation to C-4.
2-Bromopyridine:
H-3 will show a two-bond correlation to C-2.
H-4 will show a three-bond correlation to C-2.
Crucially, H-6 will not show a long-range correlation to C-2, but will show correlations to other carbons in the ring.
Caption: Diagnostic HMBC correlations for isomer identification.
The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. This can be particularly useful for confirming assignments.
In 2-bromopyridine , a NOESY experiment would be expected to show a correlation between H-3 and the proton on an adjacent substituent if one were present, or potentially with H-4, confirming their spatial proximity. For the parent 2-bromopyridine, the through-bond couplings seen in COSY are more informative. However, in more complex derivatives, NOESY can be a crucial tool.
Experimental Protocol
The following is a generalized protocol for acquiring the NMR data discussed in this guide.
1. Sample Preparation:
Accurately weigh 5-10 mg of the bromopyridine isomer for ¹H NMR analysis, or 20-30 mg for ¹³C and 2D NMR experiments.
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition (400 MHz Spectrometer):
¹H NMR:
Acquire the spectrum using a standard single-pulse experiment.
Typical parameters: 16-32 scans, spectral width of -2 to 10 ppm, relaxation delay of 1-2 seconds.
¹³C NMR:
Acquire the spectrum using a standard proton-decoupled pulse program with NOE enhancement.
Typical parameters: 512-2048 scans, spectral width of 0 to 160 ppm, relaxation delay of 2 seconds.
2D NMR (COSY, HSQC, HMBC):
Use standard, gradient-selected pulse programs.
The number of scans and increments will vary depending on the sample concentration and desired resolution. A typical starting point would be 2-8 scans per increment with 256-512 increments in the indirect dimension.
3. Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase correct the spectra.
Calibrate the chemical shift axis using the TMS signal at 0 ppm.
For ¹H NMR, integrate the signals to determine proton ratios.
Analyze the chemical shifts, multiplicities, coupling constants, and 2D correlations to assign the structure.
A Comparative Guide to Establishing HPLC Retention Time Standards for 4-Bromo-2-chloro-3-methoxypyridine
Introduction: The Analytical Challenge of 4-Bromo-2-chloro-3-methoxypyridine 4-Bromo-2-chloro-3-methoxypyridine is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical and agr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge of 4-Bromo-2-chloro-3-methoxypyridine
4-Bromo-2-chloro-3-methoxypyridine is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical and agrochemical research. Accurate quantification and quality control of such compounds are contingent on reliable analytical methods. HPLC is a cornerstone technique for this purpose, with retention time serving as a primary identifier. The challenge with novel or specialized compounds like 4-Bromo-2-chloro-3-methoxypyridine lies in the absence of established analytical protocols. This guide aims to fill that gap by providing a logical, step-by-step process for method development and validation.
Physicochemical Properties and Chromatographic Behavior:
While specific experimental data for 4-Bromo-2-chloro-3-methoxypyridine is scarce, we can infer its likely chromatographic behavior from its structure and the properties of similar compounds. The presence of bromine and chlorine atoms increases its hydrophobicity, suggesting good retention on non-polar stationary phases like C18. The methoxy group and the nitrogen atom in the pyridine ring introduce some polarity, which can be modulated by the mobile phase composition. The predicted XlogP (a measure of lipophilicity) for the isomeric 4-bromo-3-chloro-2-methoxypyridine is 2.5, indicating a compound well-suited for reversed-phase chromatography.[1]
Foundational Principles of Method Development
The development of a robust HPLC method hinges on the careful selection of the stationary phase, mobile phase, and a suitable internal standard.
Stationary Phase Selection: A Tale of Two Columns
Reversed-phase HPLC is the most widely used separation technique, relying on hydrophobic interactions between the stationary phase and the analyte.[2] For a molecule with both non-polar (bromo and chloro groups) and polar (methoxy and pyridine nitrogen) moieties, the choice of the stationary phase is critical.
Conventional C18 Columns: These are the workhorses of reversed-phase chromatography, offering excellent retention for non-polar compounds.[2][3] A standard end-capped C18 column is a logical starting point for 4-Bromo-2-chloro-3-methoxypyridine.
Polar-Embedded C18 Columns: These columns have a polar group embedded within the C18 chain. This modification provides alternative selectivity, especially for compounds with polar functional groups, and can offer better peak shapes for basic compounds like pyridines.[3] They are also more stable in highly aqueous mobile phases.[3][4]
Mobile Phase Optimization: The Engine of Separation
The mobile phase in reversed-phase HPLC typically consists of a polar solvent (e.g., water) and a less polar organic modifier (e.g., acetonitrile or methanol). The ratio of these components determines the elution strength. For pyridine derivatives, which are basic, controlling the pH of the aqueous portion of the mobile phase is crucial for achieving symmetrical peak shapes and reproducible retention times.[5]
Acidic Mobile Phase: Adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can protonate the pyridine nitrogen, leading to more consistent interactions with the stationary phase and sharper peaks.
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV transparency at lower wavelengths.
The Role of an Internal Standard
For accurate quantification, the use of an internal standard (IS) is highly recommended. The IS corrects for variations in injection volume and potential matrix effects.[6][7] An ideal internal standard should be:
Chemically similar to the analyte.
Well-resolved from the analyte and other sample components.
A suitable internal standard for 4-Bromo-2-chloro-3-methoxypyridine could be a structurally similar but chromatographically distinct halogenated pyridine derivative.
Comparative Experimental Protocols
Here, we propose two distinct HPLC methods for establishing a retention time standard for 4-Bromo-2-chloro-3-methoxypyridine. These protocols are designed to be a starting point for method development and optimization.
Protocol 1: Rapid Isocratic Elution on a Standard C18 Column
This method is designed for high-throughput analysis where speed is a priority.
Experimental Workflow:
Caption: Workflow for Protocol 1: Rapid Isocratic Elution.
Step-by-Step Methodology:
Standard and Sample Preparation:
Prepare a stock solution of 4-Bromo-2-chloro-3-methoxypyridine (e.g., 1 mg/mL in methanol).
Prepare a stock solution of a suitable internal standard (e.g., 2-bromo-4-chloropyridine, 1 mg/mL in methanol).
Prepare a series of calibration standards by diluting the stock solutions in the mobile phase.
Dissolve the sample in the mobile phase.
HPLC Conditions:
Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Data Analysis:
Integrate the peaks for the analyte and the internal standard.
Determine the retention times and calculate the relative retention time (RRT) of the analyte with respect to the internal standard.
Protocol 2: Enhanced Resolution with Gradient Elution on a Polar-Embedded C18 Column
This method is designed for complex samples where higher resolution is required to separate the analyte from potential impurities.
Experimental Workflow:
Caption: Workflow for Protocol 2: Gradient Elution for High Resolution.
Step-by-Step Methodology:
Standard and Sample Preparation:
Follow the same procedure as in Protocol 1.
HPLC Conditions:
Column: Polar-embedded C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient Program:
0-1 min: 30% B
1-10 min: 30% to 80% B
10-12 min: 80% B
12-13 min: 80% to 30% B
13-15 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Data Analysis:
Integrate the peaks and determine the retention times.
Performance Comparison and Data Interpretation
The choice between the two protocols will depend on the specific analytical requirements.
Table 1: Comparison of Proposed HPLC Protocols
Parameter
Protocol 1: Isocratic
Protocol 2: Gradient
Rationale
Column
Standard C18
Polar-embedded C18
Protocol 2 offers alternative selectivity and potentially better peak shape for the basic pyridine moiety.[3]
Elution Mode
Isocratic
Gradient
Isocratic is faster, while gradient provides better resolution for complex mixtures.[8]
Run Time
Shorter
Longer
The gradient program and re-equilibration extend the run time in Protocol 2.
Resolution
Adequate for simple mixtures
Superior for complex mixtures
The gradual increase in organic modifier in Protocol 2 allows for better separation of closely eluting compounds.
Sensitivity
Good
Potentially higher due to sharper peaks from gradient elution.
Gradient elution can lead to peak focusing and increased signal-to-noise ratio.
Establishing the Retention Time Standard:
The retention time of a compound is a critical parameter for its identification.[9] However, it can be influenced by several factors, including the specific HPLC system, column age, and mobile phase preparation.[10] Therefore, it is essential to establish a robust retention time window rather than a single point value. A common practice is to define an acceptance window of +/- 2-5% of the expected retention time. The use of a relative retention time (RRT) against an internal standard provides a more reliable identification criterion as it is less susceptible to minor variations in chromatographic conditions.
Method Validation: Ensuring Trustworthiness
Once a suitable method is established, it must be validated to ensure its accuracy, precision, and robustness. Key validation parameters include:
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
This guide provides a comprehensive framework for developing and validating HPLC methods to establish a reliable retention time standard for 4-Bromo-2-chloro-3-methoxypyridine. By understanding the physicochemical properties of the analyte and the principles of reversed-phase chromatography, researchers can systematically develop a method tailored to their specific needs. The comparative analysis of an isocratic and a gradient method offers flexibility for both high-throughput screening and high-resolution analysis. The emphasis on method validation ensures the scientific integrity and trustworthiness of the established retention time standard, a critical component for the accurate analysis of this and other novel chemical entities.
References
GL Sciences. (n.d.). Reverse Phase HPLC Columns.
Pesek, J. J., & Matyska, M. T. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
National Institutes of Health. (n.d.). HPLC Retention time prediction for metabolome analysis.
JASCO Inc. (n.d.). Reproducibility of Retention Times and Peak Area in a UHPLC System.
Introduction: The Structural Significance of Trisubstituted Pyridines
A Comprehensive Guide to the Crystal Structure Analysis of Trisubstituted Pyridine Derivatives for Researchers and Drug Development Professionals Trisubstituted pyridine derivatives are a cornerstone in the development o...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Guide to the Crystal Structure Analysis of Trisubstituted Pyridine Derivatives for Researchers and Drug Development Professionals
Trisubstituted pyridine derivatives are a cornerstone in the development of novel therapeutic agents and functional materials. Their biological activity and material properties are intrinsically linked to their three-dimensional structure and the intricate network of intermolecular interactions within the crystal lattice.[1][2] Understanding the precise arrangement of atoms in the solid state is paramount for elucidating structure-activity relationships (SAR), optimizing physicochemical properties such as solubility and stability, and ensuring intellectual property protection through polymorph screening. This guide offers a comparative overview of the essential techniques for crystal structure analysis and provides a detailed protocol for the most definitive method, single-crystal X-ray diffraction.
Comparative Analysis of Crystal Structure Determination Techniques
The choice of analytical technique for crystal structure determination depends on the nature of the sample, the desired level of detail, and the available resources. Here, we compare the preeminent experimental and computational methods.
Technique
Principle
Advantages
Limitations
Ideal For
Single-Crystal X-ray Diffraction (SC-XRD)
Diffraction of X-rays by a single, well-ordered crystal.
Provides the most accurate and unambiguous determination of the three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions.[3]
Requires the growth of high-quality single crystals, which can be a significant bottleneck.[3]
Definitive structure elucidation of novel compounds, detailed analysis of intermolecular interactions, and absolute stereochemistry determination.
Powder X-ray Diffraction (PXRD)
Diffraction of X-rays by a polycrystalline (powder) sample.
Useful for identifying crystalline phases, determining purity, and analyzing polymorphism.[4][5] Requires only a small amount of material and is non-destructive.[4]
Structure solution from powder data can be challenging for complex organic molecules and may not provide the same level of detail as SC-XRD.[6][7]
Routine quality control, polymorph screening in pharmaceutical development, and analysis of materials that do not form single crystals.[4]
Computational Crystal Structure Prediction (CSP)
Uses computational algorithms to generate and rank plausible crystal structures based on the molecule's energy.
Can predict possible polymorphs and provide insights into crystal packing even before a compound is synthesized.[8][9][10] Can be integrated with experimental data to aid in structure solution.
Computationally intensive and may not always predict the experimentally observed structure with certainty.[9][11] The accuracy is highly dependent on the force fields or quantum mechanical methods used.
Guiding experimental polymorph screens, understanding the factors that govern crystal packing, and exploring the landscape of possible solid forms.[12]
Solid-State NMR (ssNMR) Spectroscopy
Exploits the magnetic properties of atomic nuclei to probe the local environment of atoms in the solid state.
Provides information about the number of crystallographically independent molecules in the asymmetric unit, molecular conformation, and intermolecular interactions. Can be used in conjunction with PXRD for structure determination.[5][6]
Does not directly provide a three-dimensional crystal structure. Interpretation of spectra can be complex.
Characterizing materials that are not amenable to single-crystal studies and providing complementary information to diffraction methods.
Workflow for Crystal Structure Analysis
The process of determining the crystal structure of a trisubstituted pyridine derivative is a multi-step workflow that requires careful planning and execution. The following diagram illustrates the key stages, from material synthesis to the final validated crystal structure.
Caption: A comprehensive workflow for the crystal structure analysis of trisubstituted pyridine derivatives.
This protocol outlines the key steps for determining the crystal structure of a trisubstituted pyridine derivative using SC-XRD.
1. Crystal Growth (The Art of Crystallization)
Objective: To obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects.
Methodology:
Solvent Selection: Start with a solvent in which the compound is sparingly soluble. A solvent screen using small-scale vials is recommended. Common solvents include ethanol, methanol, acetonitrile, ethyl acetate, and hexane.
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent in which the compound is insoluble, but the solvent of the solution is miscible). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature or below. The rate of cooling is critical; slower cooling rates generally yield better quality crystals.
2. Crystal Mounting and Data Collection
Objective: To mount a suitable single crystal on the diffractometer and collect a complete set of diffraction data.
Methodology:
Crystal Selection: Under a microscope, select a single crystal with sharp edges and no cracks or satellite growths.
Mounting: Using a cryoloop, carefully pick up the selected crystal and mount it on a goniometer head. If data is to be collected at low temperature (recommended to reduce thermal motion and improve data quality), the crystal is flash-cooled in a stream of cold nitrogen gas.
Data Collection: The mounted crystal is placed on the X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full data collection strategy is then devised to measure the intensities of a large number of reflections at different crystal orientations.
3. Structure Solution and Refinement
Objective: To determine the positions of all atoms in the unit cell and refine the structural model to best fit the experimental data.
Methodology:
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).
Structure Solution: The initial positions of the atoms are determined using methods such as Direct Methods or the Patterson function. This provides an initial, approximate structural model.
Structure Refinement: The atomic coordinates, thermal parameters, and other structural parameters are refined using a least-squares minimization procedure to achieve the best possible agreement between the observed and calculated structure factors. The quality of the final model is assessed by the R-factor; lower values indicate a better fit.
4. Structure Validation and Analysis
Objective: To validate the final crystal structure and analyze the key structural features.
Methodology:
Validation: The final structure is validated using software like checkCIF to ensure that it is chemically reasonable and meets crystallographic standards.
Analysis: The refined structure is visualized using software like Mercury or Olex2. Bond lengths, bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) are analyzed.
Deposition: The final crystallographic data should be deposited in a public database such as the Cambridge Structural Database (CSD) to ensure its accessibility to the scientific community.[13][14][15]
Influence of Substituents on Crystal Packing: A Comparative Analysis
The nature and position of the substituents on the pyridine ring have a profound impact on the resulting crystal packing. This is primarily due to their influence on the molecule's size, shape, and ability to participate in various intermolecular interactions.
Derivative
Substituents
Space Group
Key Intermolecular Interactions
Effect on Packing
Reference
4′-(3,5-difluorophenyl)-2,2′:6′,2″-terpyridine
3,5-difluoro
P2₁/c
N···H–C and F···H–C hydrogen bonding, π-stacking between pyridine rings.
The introduction of fluorine atoms leads to a dominance of hydrogen bonding and π-stacking, resulting in a layered packing arrangement.
The presence of the picrate counter-ion facilitates the formation of an extensive network of hydrogen bonds, which dictates the overall molecular packing.
The interplay between the electron-donating methylamino group and the electron-withdrawing nitro group leads to specific hydrogen bonding patterns that influence the crystal packing.
Visualizing Intermolecular Interactions in Trisubstituted Pyridine Derivatives
The solid-state architecture of trisubstituted pyridine derivatives is governed by a delicate balance of various non-covalent interactions. Understanding these interactions is crucial for crystal engineering and the rational design of materials with desired properties.
Caption: Common intermolecular interactions governing the crystal packing of trisubstituted pyridine derivatives.
Conclusion
The crystal structure analysis of trisubstituted pyridine derivatives is an indispensable tool in modern chemical research and drug development. While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, a multi-technique approach, often complemented by computational methods, provides a more comprehensive understanding of the solid-state properties of these important molecules. The insights gained from detailed structural analysis, particularly regarding the influence of substituents on intermolecular interactions and crystal packing, are critical for the rational design of next-generation pharmaceuticals and functional materials.
References
Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery (RSC Publishing). Available at: [Link]
Faster and More Reliable Crystal Structure Prediction of Organic Molecules. Waseda University. Available at: [Link]
Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Accounts of Chemical Research. Available at: [Link]
Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. MDPI. Available at: [Link]
Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega. Available at: [Link]
Faster and more reliable crystal structure prediction of organic molecules. EurekAlert!. Available at: [Link]
Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks. The Innovation. Available at: [Link]
Role of intermolecular interactions in formation of mono- and diaminopyridine crystals: study from the energetic viewpoint. ResearchGate. Available at: [Link]
Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. Available at: [Link]
STACKING INTERACTIONS BETWEEN PYRIDINE FRAGMENTS IN CRYSTAL STRUCTURES OF TERPYRIDYL COMPLEXES. CORE. Available at: [Link]
The role of sulfur interactions in crystal architecture: experimental and quantum theoretical studies on hydrogen, halogen, and chalcogen bonds in trithiocyanuric acid–pyridine N-oxide co-crystals. RSC Publishing. Available at: [Link]
Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. Available at: [Link]
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]
Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. Available at: [Link]
Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N -... Acta Crystallographica Section B. Available at: [Link]
Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. Available at: [Link]
Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. ResearchGate. Available at: [Link]
Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters. Available at: [Link]
New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. MDPI. Available at: [Link]
Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available at: [Link]
Cambridge Structural Database. Wikipedia. Available at: [Link]
The substituent effect of π-electron delocalization in N-methylamino-nitropyridine derivatives: crystal structure and DFT calculations. Structural Chemistry. Available at: [Link]
Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative. European Journal of Chemistry. Available at: [Link]
Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
Cambridge Structural Database. MIT Information Systems & Technology. Available at: [Link]
Cambridge Structure Database (CSD). MatDaCs. Available at: [Link]
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Available at: [Link]
Cambridge Structural Database. re3data.org. Available at: [Link]
The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]
4′′′-Quaterpyridine: synthesis, crystal-structure description, and Hirshfeld surface analysis. White Rose Research Online. Available at: [Link]
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]
Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega. Available at: [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-chloro-3-methoxypyridine
In the landscape of pharmaceutical and chemical research, the synthesis of novel compounds is a daily pursuit. With this innovation comes the inherent responsibility of ensuring the safety of the researchers who handle t...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and chemical research, the synthesis of novel compounds is a daily pursuit. With this innovation comes the inherent responsibility of ensuring the safety of the researchers who handle these complex molecules. This guide provides an in-depth, procedural framework for the safe handling of 4-Bromo-2-chloro-3-methoxypyridine, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instill a deep, causal understanding of why these protective measures are essential.
Hazard Profile of 4-Bromo-2-chloro-3-methoxypyridine: An Evidence-Based Assessment
Based on data from related compounds such as 4-Bromo-2-chloropyridine and 4-Bromo-2-methoxypyridine, we can anticipate the following hazards:
Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2][3]
Respiratory Irritation: Inhalation of dust, fumes, or vapors may lead to respiratory tract irritation.[1][2]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe laboratory operations.
The Hierarchy of Controls: A Foundational Safety Principle
Before delving into specific PPE, it is crucial to understand the "Hierarchy of Controls," a fundamental concept in occupational safety. This framework prioritizes safety measures from most to least effective. PPE is the last line of defense, to be used in conjunction with more effective control measures.
Caption: The Hierarchy of Controls, prioritizing safety measures from most to least effective.
The most effective controls are elimination and substitution, which are often not feasible in a research context. Therefore, our primary focus will be on robust engineering controls, supplemented by stringent administrative controls and the correct use of PPE.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific tasks being performed. The following table outlines the minimum required PPE for handling 4-Bromo-2-chloro-3-methoxypyridine.
Task
Required PPE
Weighing and Aliquoting (Solid)
Nitrile Gloves, Safety Goggles, Lab Coat, N95 Respirator (if not in a fume hood)
Solution Preparation and Transfers
Nitrile Gloves, Safety Goggles, Face Shield, Lab Coat/Chemical Apron
Reaction Setup and Monitoring
Nitrile Gloves, Safety Goggles, Lab Coat
Work-up and Purification
Nitrile Gloves, Safety Goggles, Face Shield, Lab Coat/Chemical Apron
Spill Cleanup
Double-layered Nitrile Gloves, Safety Goggles, Face Shield, Chemical-resistant Apron or Suit, Respiratory Protection (as needed)
Detailed PPE Specifications:
Hand Protection: Wear nitrile gloves as they provide good resistance to a wide range of chemicals, including pyridine derivatives.[4] Always inspect gloves for any signs of degradation or punctures before use. For tasks with a higher risk of splashing, consider double-gloving.
Eye and Face Protection: Chemical safety goggles are mandatory at all times when handling this compound.[4][5] A face shield should be worn over the goggles during procedures with a significant splash hazard, such as when transferring large volumes of solutions or during work-up procedures.[5][6]
Body Protection: A standard laboratory coat should be worn and kept fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7]
Respiratory Protection: All work with 4-Bromo-2-chloro-3-methoxypyridine should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][8] If a fume hood is not available for a specific task (e.g., weighing small quantities), a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]
Step-by-Step Guide for Donning and Doffing PPE:
A disciplined approach to putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
Lab Coat: Put on your lab coat and fasten all buttons.
Respirator (if required): Perform a seal check to ensure a proper fit.
Goggles and Face Shield: Put on your safety goggles, followed by a face shield if needed.
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing Sequence (to be performed in a designated area):
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
Face Shield and Goggles: Remove from the back of your head.
Lab Coat: Remove by rolling it inside out, without touching the exterior.
Respirator (if worn): Remove from the back of your head.
Hand Hygiene: Wash your hands thoroughly with soap and water.[5]
Emergency Procedures: The Role of PPE
In the event of an accidental exposure, your PPE is your first line of defense.
Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][4]
Eye Contact: If wearing goggles, keep them on until you are at an eyewash station. Flush your eyes for at least 15 minutes, holding your eyelids open.[1][4]
Proper disposal of contaminated materials is a critical final step in the safe handling of 4-Bromo-2-chloro-3-methoxypyridine.
Reusable PPE: Goggles and face shields should be decontaminated after each use. Lab coats should be laundered regularly and separately from personal clothing.
Disposable PPE: Used gloves, disposable aprons, and any other contaminated single-use items should be placed in a designated hazardous waste container.[5]
Chemical Waste: All solutions and solid waste containing 4-Bromo-2-chloro-3-methoxypyridine must be disposed of in accordance with local, state, and federal regulations.[9][10] Do not pour chemical waste down the drain.
By adhering to these stringent protocols, you are not only protecting yourself but also contributing to a culture of safety within your laboratory. This commitment to meticulous and informed chemical handling is the bedrock of innovative and responsible research.
References
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet - Jubilant Ingrevia.
Safety Data Sheet: Pyridine - Carl ROTH.
Safety Data Sheet PYRIDINE - ChemSupply Australia.
Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (2024, January 25).
SAFETY DATA SHEET - Fisher Scientific. (2012, November 20).
Spectrum Chemical - TCI AMERICA. (2018, July 6).
SAFETY DATA SHEET - Fisher Scientific.
SAFETY DATA SHEET - Fisher Scientific. (2010, October 18).
Chemical Safety Data Sheet MSDS / SDS - 4-Bromo-2-methyl-3-pyridinamine - ChemicalBook. (2025, July 5).
4 - SAFETY DATA SHEET. (2024, September 9).
4 - SAFETY DATA SHEET. (2010, November 16).
5 - Safety data sheet. (2023, September 13).
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 16).
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).